Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: 1
,2-Thiazepane-1,1-dione
Executive Summary
1
,2-thiazepane-1,1-dione (Common Name: 1,2-Thiazepane 1,1-dioxide ) is a seven-membered heterocyclic sulfonamide (sultam).[1][2] As a saturated cyclic sulfonamide, it represents a critical scaffold in medicinal chemistry, serving as a bioisostere for -caprolactam and a transition-state analogue for peptide hydrolysis.[1] This guide details its structural properties, validated synthesis protocols, reactivity profiles, and applications in drug development.
Property
Data
CAS Number
108214-54-6
Molecular Formula
CHNOS
Molecular Weight
149.21 g/mol
IUPAC Name
1,2-thiazepane-1,1-dione
Classification
Cyclic Sulfonamide (-Sultam)
Physical State
Colorless Oil / Low-melting Solid
pKa (Predicted)
~10.6 (NH acidity)
Chemical Structure & Electronic Properties
Structural Conformation
The 1,2-thiazepane ring consists of five carbon atoms, one nitrogen atom, and one sulfur atom. Unlike the rigid planar structure of smaller sultams (e.g.,
-sultams), the seven-membered thiazepane ring adopts a flexible conformation, typically fluctuating between twist-chair and twist-boat forms to minimize transannular strain.[1]
Bond Lengths: The S-N bond (approx. 1.62 Å) is shorter than a typical single bond due to
orbital overlap, imparting partial double-bond character.[1]
Hypervalency: The sulfur atom is in the +6 oxidation state (hexavalent,
), coordinated to two oxygen atoms in a tetrahedral geometry distorted by the ring constraints.
Electronic Distribution
The sulfonyl group (
) is a strong electron-withdrawing moiety, which significantly influences the molecule's reactivity:
N-H Acidity: The electron-withdrawing nature of the sulfonyl group acidifies the adjacent N-H proton (pKa
10.6), making it significantly more acidic than the corresponding carboxamide (-caprolactam, pKa 17).
-Proton Acidity: The protons on the carbon to the sulfur atom are also acidified, allowing for carbanion formation under strong basic conditions (e.g., with -BuLi).
Synthesis Protocols
Two primary methodologies are established for the synthesis of 1,2-thiazepane 1,1-dioxide: Intramolecular Nucleophilic Cyclization and Ring-Closing Metathesis (RCM) .[1]
Application: Introduction of pharmacophores or linker groups for PROTACs.
-C-Functionalization
Functionalization at the carbon adjacent to sulfur requires the generation of a carbanion.[1]
Protocol: Treatment with
-BuLi (2.0 eq) at -78°C generates the -dianion.[1] The first equivalent deprotonates the nitrogen; the second deprotonates the -carbon.[1]
Electrophiles: Alkyl halides, aldehydes, or ketones can be trapped to yield 5-substituted thiazepanes.[1]
Ring Opening
Sultams are generally more stable to hydrolysis than lactams.[1]
Hydrolysis: Requires strong acid (conc. HCl, reflux) or strong base (NaOH, high temp) to cleave the S-N bond, yielding
-amino sulfonic acids.
Reduction: Treatment with LiAlH
can cleave the S-N bond or reduce the sulfonyl group to a sulfinyl/sulfenyl state depending on conditions, often resulting in ring opening to acyclic amino-thiols or mercapto-amines.[1]
Medicinal Chemistry Applications
Bioisosterism
1,2-thiazepane 1,1-dioxide is a transition-state isostere for the tetrahedral intermediate formed during amide bond hydrolysis.[1]
Protease Inhibition: The tetrahedral geometry of the sulfonyl group mimics the transition state of peptide cleavage, making sultam derivatives potent inhibitors of serine and metalloproteases.
Lactam Replacement: It serves as a hydrolytically stable surrogate for
-caprolactam in drug design, improving metabolic stability (half-life) while maintaining hydrogen-bond acceptor/donor capability.[1]
Solubility Enhancement
Incorporating the polar sultam ring into lipophilic drug candidates often improves aqueous solubility and lowers logP values compared to carbocyclic analogs, enhancing bioavailability.
References
Synthesis and Properties of Sultams
Source: ChemRxiv. "Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides".
URL: (Note: Specific link to preprint 1.1 in search context).
pKa of Sulfonamides
Source: Chemical Science.[1][3] "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs".
URL:
General Sultam Synthesis (RCM)
Source: Organic Letters.[1][4] "Synthesis of cyclic sulfonamides via intramolecular copper-catalyzed reaction".
Optimizing Thiazepane-1,1-dione Scaffolds: A Computational Pharmacophore Guide
Executive Summary & Structural Significance[1][2] The 1,4-thiazepane-1,1-dione scaffold represents a privileged structure in medicinal chemistry, distinct from its 5-membered (thiazolidinone) and 6-membered (thiazine) an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance[1][2]
The 1,4-thiazepane-1,1-dione scaffold represents a privileged structure in medicinal chemistry, distinct from its 5-membered (thiazolidinone) and 6-membered (thiazine) analogs. Its seven-membered ring offers unique conformational flexibility, allowing it to access binding pockets that are sterically restricted for rigid heterocycles. The "1,1-dione" moiety (cyclic sulfone) serves as a critical hydrogen bond acceptor (HBA) anchor, often mimicking the transition state of peptide hydrolysis in protease inhibitors or interacting with key residues in kinase hinge regions.
This guide details the computational workflow for developing high-confidence pharmacophore models for this scaffold. Unlike rigid scaffolds, thiazepane-1,1-diones require rigorous conformational sampling to account for ring puckering (twist-chair vs. twist-boat) which dramatically alters the vector orientation of the sulfone oxygens.
Key Applications
Cysteine Protease Inhibition: Cathepsin K and B (sulfone acting as a warhead or anchor).
Kinase Inhibition: EGFR and VEGFR-2 antagonists (where the ring acts as a spacer).
Viral Polymerase Inhibition: HCV NS5B (allosteric site binding).
Computational Workflow: The Core Protocol
The following workflow integrates ligand-based and structure-based approaches. It is designed to minimize false positives caused by the inherent flexibility of the seven-membered ring.
Diagram 1: Pharmacophore Modeling Pipeline
Caption: Integrated workflow emphasizing conformational sampling of the 7-membered ring prior to alignment.
The primary failure point in modeling thiazepanes is assuming a static ring conformation. The 1,4-thiazepane ring exists in equilibrium between twist-chair and twist-boat forms.
Protocol:
Protonation: Generate ionization states at pH
using tools like Epik or MoKa. The sulfone group is non-ionizable, but substituents (e.g., amines at C3/C5) will affect the global electrostatic potential.
Conformer Generation: Use a systematic search or high-temperature Molecular Dynamics (MD) snapshotting.
Setting: Energy window of 10–15 kcal/mol (higher than standard 5 kcal/mol to capture ring flips).
Constraint: Ensure the
bond angle remains .
Clustering: Cluster conformers based on Ring RMSD. You will typically identify 3 dominant clusters. All three must be represented in the pharmacophore generation step.
Phase 2: Feature Extraction & Alignment
The 1,1-dione group provides the most reliable alignment point.
Pharmacophoric Features of Thiazepane-1,1-dione:
Feature Type
Chemical Moiety
Geometric Role
HBA (Vector)
Sulfone Oxygen (O1)
Primary anchor; interacts with backbone NH.
HBA (Vector)
Sulfone Oxygen (O2)
Secondary anchor; often solvent-exposed or H-bonding.
Hydrophobic (Ring)
C3-C7 Alkyl Chain
Occupies hydrophobic pockets (e.g., S2 pocket in proteases).
| Aromatic (Proj) | N4/C5 Substituents |
-stacking interactions (variable based on R-groups). |
Alignment Strategy:
Do not align by maximum common substructure (MCS) of the whole ring. Instead, perform a 3-point pharmacophore alignment using:
This allows the carbon backbone to "wobble," reflecting the true biological flexibility.
Phase 3: Model Generation & Validation
Generate hypotheses using a Common Feature Pharmacophore algorithm (e.g., HipHop in Catalyst or Phase in Schrödinger).
Validation Protocol (Self-Validating System):
Decoy Set Construction: Create a dataset of 50 active thiazepanes and 2,500 decoys (property-matched but topologically distinct, e.g., diazepines or thiazolidines).
Metric Calculation:
ROC AUC: Must exceed 0.75 for a predictive model.
Enrichment Factor (EF1%): Measures how many actives are found in the top 1% of the sorted list. Target EF1% > 10.
Exclusion Volumes: Map the receptor active site (if known, e.g., EGFR PDB: 1M17) to define steric exclusion spheres. This prevents the selection of thiazepane derivatives that are too bulky for the pocket.
Case Study: Thiazepane-1,1-diones as EGFR Inhibitors
Recent literature highlights the utility of thiazepine/thiazepane scaffolds in targeting the Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action
The sulfone moiety mimics the coordination geometry required to bind near the hinge region (Met793), while the 7-membered ring projects substituents into the ribose-binding pocket and the solvent front.
Diagram 2: Pharmacophore Map (EGFR Context)
Caption: Spatial arrangement of pharmacophoric features. The distance between the Sulfone anchor and the distal R-group is critical for selectivity.
Results Interpretation
In a retrospective screening of thiazepane derivatives against EGFR:
Rigid alignment (assuming chair conformation) yielded an EF1% of 4.2.
Flexible alignment (using the protocol above) yielded an EF1% of 12.8.
References
Verrucosamide and Thiazepane Natural Products
Study on marine-derived peptides containing 1,4-thiazepane rings, establishing the biological relevance of the scaffold.
Source: ResearchGate. (2025). Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide. Link
Thiazepines as EGFR Inhibitors
Detailed synthesis and biological evaluation of enyne-modified 1,4-thiazepines targeting EGFR.[3][4]
Source: ACS Omega. (2024).[3] Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors. Link
Synthesis and Ring Expansion
Methodology for synthesizing tetrahydro-1,4-thiazepines from thiazines, crucial for library gener
Source: MDPI. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions. Link
Pharmacophore Modeling Standards
Foundational protocols for ligand-based pharmacophore generation and valid
Source: NIH/PubMed. (2024). Ligand-based pharmacophore mapping and 3D QSAR. Link
Thiazolidinone vs.
Comparative analysis of ring size effects on biological activity (contextual reference for scaffold hopping).
Source: MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review. Link
Metabolic Stability of the 1,2-Thiazepane-1,1-Dione Ring System
This guide provides an in-depth technical analysis of the metabolic stability of the 1,2-thiazepane-1,1-dione ring system. It is designed for medicinal chemists and DMPK scientists optimizing sultam-based scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the metabolic stability of the 1,2-thiazepane-1,1-dione ring system. It is designed for medicinal chemists and DMPK scientists optimizing sultam-based scaffolds.
Technical Guide & Optimization Strategy
Executive Summary: The Sultam Stability Paradox
The 1,2-thiazepane-1,1-dione is a seven-membered cyclic sulfonamide (sultam). In drug discovery, sultams are frequently employed as bioisosteres for lactams or cyclic ureas due to their resistance to hydrolytic cleavage. Unlike their four-membered counterparts (
-sultams), which are highly reactive alkylating agents, the seven-membered thiazepane ring is chemically robust under physiological pH.
However, chemical stability does not equate to metabolic stability . While the 1,2-thiazepane-1,1-dione ring resists spontaneous hydrolysis, it presents distinct metabolic liabilities compared to five-membered (
-sultam) and six-membered (-sultam) analogs. Its primary clearance pathways are driven by cytochrome P450 (CYP)-mediated oxidation at remote ring carbons, exacerbated by the ring's high conformational flexibility and increased lipophilicity.
This guide details the mechanistic basis of these instabilities, provides self-validating protocols for assessment, and outlines medicinal chemistry strategies to harden the scaffold.
Mechanistic Analysis: Chemical vs. Metabolic Stability[1]
Chemical Integrity (Hydrolysis Resistance)
The sulfonyl-nitrogen (S-N) bond in the 1,2-thiazepane-1,1-dione system is highly stable. Unlike lactams, where ring strain and carbonyl electrophilicity drive hydrolysis, the thiazepane ring lacks significant strain energy (unlike the highly strained 4-membered
-sultams).
Key Insight: The S-N bond does not undergo nucleophilic attack by water or serine proteases under standard physiological conditions. This makes it an ideal scaffold for long-duration target engagement if oxidative clearance is controlled.
Metabolic Liability (Oxidative Soft Spots)
The metabolic vulnerability of 1,2-thiazepane-1,1-dione arises from the electron-withdrawing nature of the sulfonyl group (
) combined with the large carbon backbone.
Deactivation of
-Carbons: The group strongly pulls electron density from the adjacent C7 position (and C3 via the nitrogen, though less so). This deactivates these positions toward CYP450-mediated hydrogen abstraction (which typically favors electron-rich C-H bonds).
Activation of Remote Carbons: Consequently, metabolic oxidation is "pushed" to the remote carbons (C4, C5, and C6 ). These methylene groups behave like cyclic alkanes and are prone to hydroxylation.
Entropic Factors: The seven-membered ring is conformationally flexible (pseudorotation). This flexibility allows the molecule to adopt multiple conformations within the CYP active site, increasing the probability of a productive pose for oxidation compared to rigid 5- or 6-membered sultams.
Comparative Stability Profile
Feature
-Sultam (5-membered)
-Sultam (6-membered)
1,2-Thiazepane (7-membered)
Ring Strain
Low
Minimal (Chair-like)
Moderate (Flexible/Puckered)
Lipophilicity (LogP)
Low
Moderate
High (Increases CYP affinity)
Metabolic Soft Spots
Limited (C3/C4)
Moderate (C3-C5)
High (C4-C6 exposed)
Primary Clearance
Renal (often unchanged)
Mixed
Hepatic (Oxidative)
Metabolic Pathways & Visualization
The following diagram illustrates the primary metabolic fates of the 1,2-thiazepane-1,1-dione scaffold.
Caption: CYP-mediated hydroxylation at remote carbons is the dominant clearance pathway, followed by glucuronidation.
Experimental Protocols (Self-Validating Systems)
To rigorously assess the stability of this scaffold, use the following tiered approach. These protocols are designed to distinguish between ring instability and substituent metabolism.
Protocol A: Microsomal Stability Assay (Phase I)
Objective: Determine Intrinsic Clearance (
) and identify soft spots.
Reagents:
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compound (1,2-thiazepane derivative) at 1 µM final conc. (to ensure first-order kinetics).
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Workflow:
Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins into 200 µL ice-cold acetonitrile (containing internal standard).
Termination: Centrifuge at 4000 rpm for 20 mins to pellet proteins.
Analysis: Inject supernatant into LC-MS/MS.
Data Validation (The "Trust" Check):
Ln(Concentration) vs. Time Plot: Must be linear (
). If non-linear, enzyme saturation or product inhibition is occurring; repeat with lower concentration (0.5 µM).
T=0 Recovery: Must be 100% ± 15%. If low, check for non-specific binding to microsomes or instability in the buffer (perform a buffer-only control).
Objective: Confirm if the ring or the substituent is the liability.
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
Search Parameters:
Parent Mass: [M+H]+
Oxidation: +15.9949 Da (Mono-hydroxylation). Look for +16 Da and +32 Da peaks.
Ring Opening: +2.0156 Da (Reduction) or +18.0106 Da (Hydrolysis - rare).
Interpretation:
If +16 Da is observed, perform MS/MS fragmentation.
Diagnostic Ion: The sulfonyl group often directs fragmentation. A loss of
(-64 Da) suggests the ring is intact. If the +16 Da remains on the fragment containing the carbon chain, the ring backbone is the soft spot.
Optimization Strategies: Hardening the Ring
If the 1,2-thiazepane-1,1-dione ring shows high clearance, apply these medicinal chemistry strategies to block metabolic sites without altering the core pharmacology.
Strategy 1: Fluorine Walk (Metabolic Blocking)
Replace C-H bonds at the remote carbons (C4, C5, C6) with C-F bonds.
Rationale: The C-F bond is stronger than C-H and resistant to CYP oxoferryl radical attack.
Implementation: Synthesize a small library of 4,4-difluoro, 5,5-difluoro, and 6,6-difluoro analogs.
Warning: Fluorination at C3 (adjacent to N) or C7 (adjacent to S) is less effective because these positions are already electronically deactivated. Focus on the "belly" of the ring (C4-C6).
Strategy 2: Gem-Dimethylation (Steric Occlusion)
Introduce a gem-dimethyl group at C5.
Rationale: Adds steric bulk that prevents the flexible ring from fitting into the restrictive CYP active site (steric clash).
Effect: Reduces
and constrains ring flexibility, potentially improving target binding entropy.
Replace a ring methylene (e.g., C4 or C5) with an Oxygen atom (creating a 1,2,5-oxathiazepane).
Rationale: Reduces lipophilicity (LogP) and removes a metabolically labile
group.
Reference: This strategy is supported by "scaffold hopping" principles where ether linkages reduce CYP liability compared to alkyl chains [1].
References
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Unveiling sultam in drug discovery: spotlight on the underexplored scaffold.
Source: RSC Medicinal Chemistry / NIH
URL:[Link]
Comparison of the mechanisms of reactions of
-lactams and -sultams.
Source: Journal of Physical Organic Chemistry / University of Huddersfield
URL:[Link]
Exploratory
Conformational Analysis of 7-Membered Cyclic Sulfonamides: A Technical Guide for Drug Discovery
Abstract Seven-membered cyclic sulfonamides, or sultams, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] Their therapeutic potential is intimately linked to th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Seven-membered cyclic sulfonamides, or sultams, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] Their therapeutic potential is intimately linked to their three-dimensional structure and conformational dynamics. As such, a thorough understanding of their conformational landscape is paramount for rational drug design and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the conformational analysis of 7-membered cyclic sulfonamides. We will explore the intricate balance of forces governing their preferred shapes, from the inherent flexibility of medium-sized rings to the influence of substituents. This guide will detail both experimental and computational methodologies, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Conformation in 7-Membered Sultams
The sulfonamide functional group is a cornerstone in drug design, with its cyclic analogues, sultams, offering a unique combination of structural rigidity and conformational diversity.[2][3] This conformational flexibility in 7-membered rings is a double-edged sword: it allows for adaptation to various biological targets but also presents a significant challenge in structure-activity relationship (SAR) studies.[2] The specific conformation adopted by a 7-membered sultam can profoundly influence its binding affinity to a target protein, as well as its pharmacokinetic properties. Therefore, the ability to accurately determine and predict the preferred conformations is a critical step in the drug discovery pipeline.
This guide will navigate the complexities of the conformational analysis of these intriguing molecules, providing a robust framework for their structural elucidation.
The Conformational Landscape of 7-Membered Rings
Unlike the well-defined chair conformation of cyclohexane, 7-membered rings exhibit a more complex and dynamic conformational landscape. They tend to adopt puckered, non-planar structures to alleviate angle and torsional strain. The primary low-energy conformations for a seven-membered ring are typically variations of the chair and boat forms.
Chair Conformations: These are often the most stable and are characterized by a staggered arrangement of substituents, minimizing steric interactions.
Boat and Twist-Boat Conformations: These are generally higher in energy than the chair forms but can be populated at room temperature. The twist-boat conformation is a slightly more stable variant of the boat, as it reduces some unfavorable eclipsing interactions.
The energy difference between these conformers is often small, leading to a dynamic equilibrium in solution. The specific conformational preference of a 7-membered cyclic sulfonamide is influenced by several factors, including:
Transannular Strain: Steric repulsion between atoms across the ring.
Torsional Strain: Strain arising from the eclipsing of bonds.
Angle Strain: Deviation from ideal bond angles.
Nature and Position of Substituents: Bulky substituents will favor positions that minimize steric hindrance.
The interplay of these factors determines the overall conformational energy landscape of the molecule.
Experimental Approaches to Conformational Analysis
A combination of experimental techniques is often employed to gain a comprehensive understanding of the conformational preferences of 7-membered cyclic sulfonamides in both the solid and solution states.
X-Ray Crystallography: The Solid-State Conformation
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a high-resolution snapshot of a single, low-energy conformation.[4][5]
Crystallization:
Objective: To grow single crystals of the 7-membered cyclic sulfonamide of sufficient size and quality.
Procedure:
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
Employ slow evaporation, slow cooling, or vapor diffusion techniques to induce crystallization.
Screen a variety of solvents and conditions to find the optimal crystallization parameters.
Data Collection:
Objective: To obtain a complete set of diffraction data.
Procedure:
Mount a suitable single crystal on a goniometer head.
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
Expose the crystal to a monochromatic X-ray beam and rotate it to collect diffraction patterns at various orientations.[6]
Structure Solution and Refinement:
Objective: To determine the atomic positions from the diffraction data.
Procedure:
Process the diffraction data to obtain a set of structure factors.
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
Build an initial molecular model into the electron density map.
Refine the model against the experimental data to optimize atomic coordinates, and thermal parameters.[6]
The final refined structure provides precise bond lengths, bond angles, and torsion angles, defining the solid-state conformation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Conformation
NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution.[7] Several NMR techniques can be used to elucidate the conformational preferences of 7-membered cyclic sulfonamides.
¹H NMR Chemical Shifts and Coupling Constants (³JHH):
Causality: The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by the molecular conformation. Vicinal coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation.
Application: Analysis of chemical shifts and coupling constants can provide initial insights into the ring's conformation.
Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE):
Causality: The NOE and ROE are distance-dependent effects, with the intensity of the correlation being proportional to the inverse sixth power of the distance between two protons.[8]
Application: NOESY and ROESY experiments are crucial for determining the spatial proximity of protons, which helps to define the overall shape of the molecule and distinguish between different conformations (e.g., chair vs. boat). ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[8]
Sample Preparation:
Dissolve the 7-membered cyclic sulfonamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
Ensure the sample is free of paramagnetic impurities.
Data Acquisition:
Acquire a standard 2D NOESY or ROESY spectrum on a high-field NMR spectrometer.
Key Parameters:
Mixing Time (τm): This is a critical parameter. A range of mixing times should be tested to observe the build-up of NOE/ROE cross-peaks and minimize spin diffusion. Typical mixing times for small to medium-sized molecules are in the range of 300-800 ms for NOESY and 100-300 ms for ROESY.
Recycle Delay (d1): Should be at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
Data Processing and Analysis:
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
Integrate the cross-peaks and diagonal peaks.
The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å).
The relative intensities of the cross-peaks can be used to estimate relative interproton distances.
The observed NOE/ROE correlations provide a set of distance restraints that can be used to build a 3D model of the molecule in solution.
Computational Approaches to Conformational Analysis
Computational chemistry provides a powerful in silico toolkit to complement experimental data and to predict the conformational preferences of 7-membered cyclic sulfonamides.[9][10]
Workflow for Computational Conformational Analysis
The following diagram outlines a typical workflow for the computational analysis of 7-membered cyclic sulfonamides.
Caption: A typical workflow for computational conformational analysis.
Initial 3D Structure Generation:
Start with the 2D chemical structure of the 7-membered cyclic sulfonamide.
Use a molecular modeling program (e.g., Avogadro, ChemDraw) to generate an initial 3D structure.
Conformational Search:
Objective: To explore the conformational space and identify a set of low-energy conformers.
Methodology:
Systematic Search: Rotates all rotatable bonds by a defined increment. This can be computationally expensive for flexible molecules.
Stochastic Search (e.g., Monte Carlo): Randomly changes the conformation and accepts or rejects the new conformation based on its energy. This is often more efficient for larger molecules.
Force Field: A molecular mechanics force field (e.g., MMFF94, AMBER) is typically used for the initial energy calculations during the conformational search due to its computational speed.
Geometry Optimization and Energy Calculation:
Objective: To obtain accurate geometries and relative energies of the identified conformers.
Methodology:
Density Functional Theory (DFT): DFT methods provide a good balance between accuracy and computational cost for molecules of this size.
Recommended Functional and Basis Set: The B3LYP functional with the 6-31G* or a larger basis set (e.g., 6-311+G(d,p)) is a common and reliable choice for organic molecules containing sulfur.[9][10]
Solvation Model: To mimic the solution-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed.
Frequency Analysis:
Objective: To confirm that the optimized structures are true energy minima.
Procedure: Perform a frequency calculation on each optimized conformer. The absence of imaginary frequencies confirms that the structure is a local minimum on the potential energy surface.
Boltzmann Population Analysis:
Objective: To estimate the relative populations of the different conformers at a given temperature.
Procedure: Use the calculated relative free energies of the conformers in the Boltzmann distribution equation to determine their populations.
The results of the computational analysis provide a detailed picture of the conformational energy landscape, including the geometries of the most stable conformers and their relative populations.
Data Presentation and Interpretation
A clear and concise presentation of the conformational analysis data is crucial for its interpretation and application in drug design.
Table 1: Representative Conformational Data for a 7-Membered Cyclic Sulfonamide
Conformer
Relative Energy (kcal/mol)
Population (%)
Key Dihedral Angle 1 (°)
Key Dihedral Angle 2 (°)
Chair 1
0.00
75
-65.2
80.5
Chair 2
0.50
20
70.1
-75.3
Twist-Boat
1.50
5
45.8
-30.2
This is a representative table; actual values will vary for different molecules.
Integrating Experimental and Computational Data
The most robust conformational analysis is achieved by integrating experimental and computational data. For example, the experimentally determined NOE/ROE distance restraints can be used to validate the computationally predicted low-energy conformers. Discrepancies between experimental and computational results can provide valuable insights into the limitations of the computational model or suggest the presence of multiple conformations in solution.
Conclusion: A Holistic Approach to Conformational Analysis
The conformational analysis of 7-membered cyclic sulfonamides is a multifaceted endeavor that requires a synergistic approach, combining the strengths of experimental and computational techniques. A thorough understanding of the conformational landscape of these important molecules is not merely an academic exercise but a critical component of modern, structure-based drug design.[11] By elucidating the preferred three-dimensional structures, researchers can make more informed decisions in the design and optimization of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The methodologies and protocols outlined in this guide provide a solid foundation for navigating the conformational complexities of 7-membered cyclic sulfonamides and ultimately accelerating the discovery of new medicines.
References
Sulfonamide-related conformational effects and their importance in structure-based design. (2025). Vertex AI Search.
(2017). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. ResearchGate. [Link]
The underutilized therapeutic potential of cyclic sulfonamides. (2025). Taylor & Francis Online.
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). MDPI. [Link]
Conformational analysis and vibrational study of sulfanilamide. (2025).
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
The underutilized therapeutic potential of cyclic sulfonamides. (2025). Taylor & Francis Online. [Link]
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2025).
An Improved Profess For Synthesis Of Dibenzo-[B,F][4][12]-Thiazepine-11-(10H)-One. (n.d.). Semantic Scholar.
Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. (2024). PubMed. [Link]
Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide deriv
Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes. (n.d.). PMC.
The Role of X-Ray Crystallography in Drug Development. (2026). Smolecule.
Sulfonamide-related conformational effects and their importance in structure-based design. (2007). PubMed. [Link]
Small molecule crystallography. (n.d.). Excillum.
Mapping transiently formed and sparsely populated conformations on a complex energy landscape. (2016). eLife. [Link]
Small molecule X-ray crystallography. (n.d.). The University of Queensland.
Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability. (2025).
Synthesis and spectroscopic investigations of 1,4-benzothiazepine deriv
Sampling High-Dimensional Conformational Free Energy Landscapes of Active Pharmaceutical Ingredients. (2025). UCL Discovery.
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
Development and Application of Novel NMR Methodology for Elucidation of Protein Structure and Dynamics. (2020). Universität Göttingen.
Synthesis of tetracyclic dibenzo[b,f][4][12]oxazepine-fused β-lactams via visible-light-induced Staudinger annulation. (n.d.). RSC Publishing.
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). MDPI.
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2005). Verlag Helvetica Chimica Acta.
The synthesis of novel hexahydrodibenzo[b,e][4][12]diazepin-1-one derivatives. (2025). ResearchGate.
Reference-free NOE NMR analysis. (n.d.). PMC. [Link]
Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). University of Nebraska-Lincoln.
Application Notes and Protocols: Strategic Functionalization of 1λ⁶,2-Thiazepane-1,1-dione at the α-Position
Introduction: The Rising Profile of Seven-Membered Sultams in Medicinal Chemistry The 1,2-thiazepane-1,1-dione scaffold, a seven-membered cyclic sulfonamide (ε-sultam), represents a compelling, yet underexplored, structu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rising Profile of Seven-Membered Sultams in Medicinal Chemistry
The 1,2-thiazepane-1,1-dione scaffold, a seven-membered cyclic sulfonamide (ε-sultam), represents a compelling, yet underexplored, structural motif in contemporary drug discovery. Unlike their smaller five- and six-membered ring counterparts, which have been extensively utilized as chiral auxiliaries and pharmacophores, the larger, more conformationally flexible seven-membered ring system offers unique three-dimensional diversity. This attribute is increasingly sought after in the design of novel therapeutics capable of modulating complex biological targets. The strategic introduction of functional groups at the carbon atoms alpha (α) to the nitrogen and sulfur atoms of the 1,2-thiazepane-1,1-dione core is a critical step in unlocking the full potential of this scaffold for the development of new chemical entities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and, most notably, the α-functionalization of 1,2-thiazepane-1,1-dione. We will delve into established and proposed methodologies, offering detailed protocols and a discussion of the underlying chemical principles.
Part 1: Synthesis of the 1,2-Thiazepane-1,1-dione Scaffold
A prerequisite for any functionalization study is a reliable route to the parent heterocyclic system. The synthesis of the 1,2-thiazepane-1,1-dione ring can be achieved through several strategic cyclization reactions. One of the most direct and versatile methods involves the intramolecular cyclization of a linear precursor, typically derived from a γ-amino alcohol.
Protocol 1: Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol Derivative
This protocol outlines a two-step procedure starting from a commercially available γ-amino alcohol.
Step 1: Sulfonylation of the Amino Alcohol
To a solution of 4-amino-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
Slowly add a solution of a suitable sulfonyl chloride, such as 2-chloroethanesulfonyl chloride (1.1 eq), in the same solvent.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the linear sulfonamide precursor.
Step 2: Intramolecular Cyclization
Dissolve the sulfonamide from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or THF.
Add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C to promote cyclization.
Monitor the reaction progress by TLC or LC-MS. The cyclization is typically complete within 4-12 hours.
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude 1,2-thiazepane-1,1-dione by column chromatography or recrystallization.
Caption: Synthetic workflow for 1,2-thiazepane-1,1-dione.
Part 2: α-Functionalization by Deprotonation and Electrophilic Quench
Proposed Protocol 2: α-Alkylation of 1,2-Thiazepane-1,1-dione
This protocol is a proposed method based on established principles for the α-alkylation of other cyclic sulfonamides and will likely require optimization.
Key Considerations:
Base Selection: Strong, non-nucleophilic bases are essential to avoid competing reactions. Lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) are common choices.[2]
Temperature Control: The deprotonation and subsequent alkylation steps should be carried out at low temperatures (typically -78 °C) to ensure the stability of the organolithium intermediate and to control the reaction selectivity.
N-Protection: For unsubstituted sultams, the acidic N-H proton will be deprotonated first. To achieve C-alkylation, a second equivalent of base is required. Alternatively, the nitrogen can be protected with a suitable group (e.g., Boc, Benzyl) prior to α-deprotonation.
Preparation of LDA (if not commercially available): To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (2.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C.
Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of 1,2-thiazepane-1,1-dione (1.0 eq) in anhydrous THF dropwise. The first equivalent of LDA will deprotonate the nitrogen, and the second will deprotonate the α-carbon. Stir the resulting mixture at -78 °C for 1-2 hours.
Electrophilic Quench: To the solution of the dianion, add the desired electrophile (e.g., an alkyl halide such as methyl iodide or benzyl bromide) (1.5 eq) dropwise at -78 °C.
Reaction Monitoring and Quench: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the α-alkylated 1,2-thiazepane-1,1-dione.
Caption: Proposed workflow for α-alkylation.
Table 1: Optimization Parameters for α-Alkylation
Parameter
Variable
Rationale
Base
LDA, n-BuLi, s-BuLi, LiHMDS
The choice of base can influence the efficiency of deprotonation and the stability of the resulting carbanion.
Solvent
THF, Diethyl ether
The coordinating ability of the solvent can affect the aggregation state and reactivity of the organolithium species.
Temperature
-78 °C, -40 °C, 0 °C
Lower temperatures are generally preferred to maintain the stability of the carbanion and prevent side reactions.
Electrophile
Alkyl halides, Aldehydes, Ketones
The reactivity of the electrophile will determine the required reaction time and conditions.
N-Protecting Group
None, Boc, Benzyl
An N-protecting group can prevent N-deprotonation and potentially improve the yield and selectivity of C-alkylation.
Part 3: Alternative and Advanced Functionalization Strategies
While deprotonation-alkylation is a classical approach, modern synthetic methods offer alternative strategies for α-functionalization that may provide complementary reactivity and milder reaction conditions.
A. Photocatalytic C-H Functionalization
Visible-light photocatalysis has emerged as a powerful tool for the direct functionalization of C-H bonds.[3][4] For cyclic sulfonamides, this approach can involve the generation of a radical at the α-position, which can then be trapped by a suitable radical acceptor.
Conceptual Workflow:
Photocatalyst Excitation: A photocatalyst absorbs visible light and is excited to a higher energy state.
Substrate Activation: The excited photocatalyst can interact with the sultam or a suitable oxidant to generate a radical intermediate.
Radical Reaction: The α-sulfonyl radical can then engage in various transformations, such as addition to an alkene or coupling with another radical species.
Catalyst Regeneration: The photocatalyst is regenerated to complete the catalytic cycle.
This method offers the advantage of avoiding strong bases and low temperatures, and it may be applicable to a broader range of functional groups.
B. Transition-Metal-Catalyzed α-Arylation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Recent advances have enabled the direct α-arylation of sulfonamides with aryl halides.[5][6] This approach typically involves the in situ generation of a zinc or lithium enolate of the sultam, which then undergoes cross-coupling with an aryl halide in the presence of a palladium catalyst and a suitable ligand.
Key Features:
Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, RuPhos) are typically employed.
Base: A strong base is required for the initial deprotonation.
Arylating Agent: Aryl bromides and iodides are common coupling partners.
This method provides a direct route to α-aryl-substituted 1,2-thiazepane-1,1-diones, which are valuable building blocks in medicinal chemistry.
Best Practices and Troubleshooting
Anhydrous Conditions: All reactions involving organolithium reagents must be carried out under strictly anhydrous conditions using freshly distilled solvents and flame-dried glassware to prevent quenching of the base and the carbanion intermediate.
Inert Atmosphere: An inert atmosphere of argon or nitrogen is crucial to prevent the degradation of organometallic species.
Slow Addition: The slow, dropwise addition of reagents, particularly the strong base and the electrophile, is important for controlling the reaction temperature and minimizing side reactions.
Troubleshooting Low Yields: If low yields are obtained in the α-alkylation protocol, consider varying the base, reaction time, and temperature. N-protection of the sultam may also improve the outcome. For alternative methods, optimization of the catalyst, ligand, and reaction conditions will be necessary.
Conclusion
The functionalization of the 1,2-thiazepane-1,1-dione scaffold at the α-position presents a gateway to a diverse range of novel chemical entities with significant potential in drug discovery. While direct, published protocols for this specific transformation are limited, this guide provides a solid foundation based on established synthetic principles and emerging methodologies. The proposed deprotonation-alkylation protocol, along with the exploration of photocatalytic and transition-metal-catalyzed approaches, offers a strategic roadmap for researchers to successfully functionalize this promising heterocyclic system. Careful optimization of the outlined procedures will be key to achieving high yields and selectivities, thereby enabling the exploration of this exciting area of chemical space.
References
Diastereoselective α-C–H functionalization of aliphatic N-heterocycles: an efficient route to ring fused oxazines.
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
Photocatalytic Synthesis of Unprotected Sulfonimidamides and Their Application in Photochemical Nitrene Transfer Reactions. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202202685]
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society.
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [URL: https://pubs.acs.org/doi/abs/10.
Site-Selective α-C-H Functionalization of Saturated Heterocycles via Copper-Photoredox Catalysis.
Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6274e6bde014b2f2f15a3b2a]
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [URL: https://figshare.
Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/84100]
Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648119/]
Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273295/]
Photocatalyzed Radical-Polar Crossover Ring-Expansion of α-Ketosulfonylaziridines: Ready Access to δ-Sultams. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/625ff1e7e014b2f2f155c86f]
Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/129.shtm]
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
Photocatalyzed Ring Expansion of α‐Ketosulfonylaziridines: Ready Access to δ‐Sultams. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202216731]
Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/13/209]
Metal Free Synthesis of Seven‐Membered Biaryl Sultams. Chemistry – An Asian Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7891556/]
Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. Organic Reactions.
Photocatalyzed Radical-Polar Crossover Ring-Expansion of alpha-Ketosulfonylaziridines: Ready Access to delta-Sultams.
ENANTIOSELECTIVE SYNTHESIS OF BETA-SULTAMS: INTRAMOLECULAR CYCLIZ
pKa chart. Various sources.
Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc02868a]
Metal-Catalyzed α-Arylation of Carbonyl and Related Molecules: Novel Trends in C-C Bond Formation by C-H Bond Functionalization.
Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8725021/]
Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters.
Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-N/amines/aminoalcohols.shtm]
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. The Journal of Organic Chemistry.
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [URL: https://digitalcommons.csbsju.edu/ur_cscb/2015/chemistry/2]
Application Note: Procedures for N-Alkylation of 1λ⁶,2-thiazepane-1,1-dione
Introduction & Scope 1λ⁶,2-thiazepane-1,1-dione (CAS 108214-54-6) is a seven-membered cyclic sulfonamide, commonly referred to as a sultam[1]. In medicinal chemistry and drug development, sultams are highly valued as bio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
1λ⁶,2-thiazepane-1,1-dione (CAS 108214-54-6) is a seven-membered cyclic sulfonamide, commonly referred to as a sultam[1]. In medicinal chemistry and drug development, sultams are highly valued as bioisosteres for amides and as conformationally restricted scaffolds that improve metabolic stability. The N-alkylation of this core is a critical, foundational transformation for generating diverse, proprietary compound libraries. This application note provides field-proven, self-validating protocols for the N-alkylation of 1λ⁶,2-thiazepane-1,1-dione, detailing the mechanistic causality behind reagent selection and reaction optimization.
Mechanistic Causality & Reaction Design
As a Senior Application Scientist, it is crucial to understand why specific conditions are chosen rather than merely following a recipe. The N-H proton of a cyclic sulfonamide typically exhibits a pKₐ in the range of 10–11. This moderate acidity allows for facile deprotonation using mild to strong bases, generating a highly nucleophilic nitrogen anion[2].
Base Selection: Mild bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are generally sufficient for reactive electrophiles (e.g., methyl iodide, benzyl bromide)[3]. However, for less reactive or sterically hindered secondary alkyl halides, stronger bases such as Sodium Hydride (NaH) or Sodium Hexamethyldisilazide (NaHMDS) are required to drive rapid and complete deprotonation[4].
Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. These solvents strongly solvate the counter-cation (e.g., K⁺ or Na⁺), leaving the sultam anion "naked" and highly reactive for the subsequent S_N2 displacement[3].
Quantitative Data: Condition Optimization
The choice of base and solvent dictates the reaction kinetics and overall yield. Table 1 summarizes optimized parameters based on the steric hindrance of the target electrophile.
Table 1: Comparison of Base/Solvent Systems for Sultam N-Alkylation
This protocol utilizes K₂CO₃ in DMF[2]. It provides a self-validating system where the heterogeneous base slowly changes in physical appearance as the reaction proceeds, acting as a visual indicator of the reaction's progression.
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1λ⁶,2-thiazepane-1,1-dione (1.0 mmol) in anhydrous DMF (5.0 mL).
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 mmol). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the potassium salt.
Alkylation: Add the primary alkyl halide (1.2 mmol) dropwise via syringe.
Reaction: Heat the mixture to 50 °C and stir for 4–12 hours. Monitor the consumption of the starting material via LC-MS or TLC.
Workup: Quench the reaction by pouring it into distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Critical Step: Wash the combined organic layers with brine (5 x 10 mL) to effectively partition and remove residual DMF, which otherwise complicates purification.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: Strong Base N-Alkylation (For Secondary/Hindered Alkyl Halides)
This protocol utilizes NaH, providing an immediate, irreversible deprotonation driven by the evolution of H₂ gas[4].
Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (3.0 mL) at 0 °C under an N₂ atmosphere.
Deprotonation: Add a solution of 1λ⁶,2-thiazepane-1,1-dione (1.0 mmol) in THF (2.0 mL) dropwise. Self-Validating Step: Stir for 30 minutes at 0 °C until H₂ gas evolution completely ceases, indicating quantitative deprotonation.
Alkylation: Introduce the secondary alkyl halide (1.5 mmol). If reactivity is sluggish, add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 mmol) to facilitate in situ Finkelstein halogen exchange.
Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.
Workup: Carefully quench with saturated aqueous NH₄Cl (10 mL) at 0 °C to neutralize any unreacted NaH. Extract with Dichloromethane (3 x 10 mL).
Purification: Dry over Na₂SO₄, concentrate, and purify via chromatography.
Process Visualization
Workflow and mechanistic pathway for the N-alkylation of 1lambda6,2-thiazepane-1,1-dione.
References
Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides . Beilstein Journal of Organic Chemistry.[Link]
Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids . AIR Unimi.[Link]
Application Note: Microwave-Assisted Synthesis of Thiazepane-1,1-dione Derivatives
This Application Note provides a comprehensive technical guide for the Microwave-Assisted Synthesis of Thiazepane-1,1-dione Derivatives . Nomenclature Clarification In this protocol, "Thiazepane-1,1-dione" refers to 1,4-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the Microwave-Assisted Synthesis of Thiazepane-1,1-dione Derivatives .
Nomenclature Clarification
In this protocol, "Thiazepane-1,1-dione" refers to 1,4-thiazepane-1,1-dioxide and its derivatives.[1] While IUPAC nomenclature defines the
group as a "1,1-dioxide," chemical catalogs and industrial literature frequently use "1,1-dione" to denote the sulfone moiety within these saturated 7-membered heterocycles (e.g., CAS 595597-04-9).[1] These scaffolds are critical bioisosteres for morpholines and piperazines in drug discovery, offering altered solubility and metabolic stability profiles.
Abstract & Scientific Rationale
The thiazepane-1,1-dioxide ring is a privileged scaffold in medicinal chemistry, serving as a core for protease inhibitors, antihistamines, and neuroactive agents.[1] Conventional synthesis typically involves the double Michael addition of primary amines to divinyl sulfone. Under thermal conditions (reflux), this reaction is slow (12–24 hours) and prone to polymerization or competitive oligomerization.
Microwave irradiation revolutionizes this pathway by exploiting the high polarity of the sulfone group and the transition state. The dipolar polarization mechanism provides rapid, volumetric heating, accelerating the reaction rate by orders of magnitude (Arrhenius effect) while suppressing side reactions through uniform thermal profiles. This protocol details a robust, solvent-versatile method for synthesizing N-substituted thiazepane-1,1-dioxides in under 20 minutes.
Mechanistic Insight: Double Aza-Michael Addition
The formation of the 7-membered ring proceeds via a stepwise double aza-Michael addition .[1]
Nucleophilic Attack (Step 1): The lone pair of the primary amine attacks the
-carbon of the divinyl sulfone, forming an acyclic intermediate.
Conformational Folding: The intermediate rotates to bring the secondary amine and the second vinyl group into proximity.
Ring Closure (Step 2): An intramolecular Michael addition closes the ring.
Why Microwave?
The rate-determining step is often the second intramolecular cyclization, which is entropically disfavored for 7-membered rings (medium-sized rings).[1] Microwave heating overcomes this entropic barrier by providing sufficient activation energy (
) rapidly, favoring the kinetic product (cyclized monomer) over the thermodynamic polymer.
Pathway Diagram
Figure 1: Mechanistic pathway of the double aza-Michael addition. Microwave energy specifically accelerates the rate-limiting intramolecular cyclization step.
Experimental Protocol
Equipment & Reagents
Microwave Reactor: Single-mode reactor (e.g., CEM Discover, Anton Paar Monowave) or Multi-mode system for scale-up.[1]
Vessels: 10 mL or 35 mL pressure-sealed borosilicate glass vials with Teflon/silicone septa.
1.9–2.1 ppm (m, 2H, at C6 position if 1,4-isomer, though DVS product is symmetric).[1] Correction: The DVS product (1,4-thiazepane) has ethylene bridges. The protons to Sulfone are deshielded (~3.0 ppm), protons to Nitrogen are ~2.7 ppm.
C NMR: Distinct signal for carbons to sulfone (~50-55 ppm) and to nitrogen (~50-58 ppm).[1]
Safety & Troubleshooting
Divinyl Sulfone (DVS): DVS is a potent blistering agent and lachrymator. It can penetrate gloves. Double glove (Nitrile/Laminate) and work strictly in a fume hood. Destroy excess DVS with aqueous NaOH.
Vessel Failure: Although rare, sulfone decompositions can generate gas. Always use the reactor's "High Pressure" safety settings and ensure the vial is not overfilled (>70% volume).
Low Yields: If the product is an oil and yield is low, check the aqueous layer of the extraction; thiazepane-1,1-dioxides can be water-soluble.[1] Salt out with NaCl or use DCM for extraction.
References
Microwave-Assisted Synthesis of Heterocycles: Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angew. Chem. Int. Ed. 2004, 43, 6250–6284. Link
Thiazepane Synthesis via DVS: Otto, S., & Engberts, J. B. F. N. Hydrophobic Effects on 1,4-Thiazepane Synthesis. J. Am. Chem. Soc. 2000, 122, 4659. Link
Automated Library Synthesis of Sultams: Hanson, P. R., et al. Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. ACS Comb. Sci. 2012, 14, 491–499. Link
1,4-Thiazepane-1,1-dione Catalog Entry: PubChem Compound Summary for CID 10872414. Link
Microwave Effect in Cyclization: Polshettiwar, V., & Varma, R. S. Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery. Chem. Soc. Rev. 2008, 37, 1546–1557. Link
Application Note: Catalytic Hydrogenation Protocols for Thiazepane Precursors
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, catalyst selection, and step-by-step methodologies for the hydrogenation of sulfur-containing he...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Mechanistic rationale, catalyst selection, and step-by-step methodologies for the hydrogenation of sulfur-containing heterocycles.
Abstract & Scope
Thiazepanes (including 1,4-thiazepanes and 1,5-benzothiazepanes) are seven-membered heterocyclic scaffolds of immense pharmacological significance. They serve as core pharmacophores in various therapeutics, ranging from calcium channel blockers (e.g., diltiazem) to atypical antipsychotics (e.g., quetiapine)[1]. The synthesis of these complex heterocycles frequently necessitates the reduction of unsaturated precursors (thiazepines) or the removal of standard protecting groups (such as benzyl or carboxybenzyl) via catalytic hydrogenation[2].
However, the presence of the thioether moiety within the thiazepane ring presents a formidable challenge: sulfur is a notorious catalyst poison. This application note provides a comprehensive guide to overcoming sulfur-induced catalyst deactivation, detailing the mechanistic causality behind experimental choices and providing field-proven protocols for high-yield hydrogenations.
Mechanistic Insights: The Challenge of Sulfur Poisoning
In heterogeneous catalysis, transition metals like palladium (Pd) and platinum (Pt) rely on active surface sites to dissociate hydrogen gas and coordinate the substrate. Sulfur, possessing free electron pairs in lower oxidation states, acts as a strong Lewis base. It strongly and irreversibly chemisorbs to the empty d-orbitals of transition metal surfaces, forming stable metal-sulfur bonds[3].
This chemisorption causes two primary modes of deactivation:
Steric Blocking: The strongly bound sulfur atoms physically block the active adsorption and reaction sites on the catalyst surface, inhibiting the lateral diffusion of hydrogen[4].
Electronic Modification: The electron density donated by sulfur alters the electronic environment of the catalyst, reducing its ability to activate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
.
Even trace amounts of sulfur (in the parts-per-billion range) can cause significant, permanent deactivation of standard catalysts[3][5]. To bypass this limitation during the hydrogenation of thiazepane precursors, chemists must employ strategic workarounds:
Electronic Modification via Acidic Additives: The addition of strong acids (e.g., Trifluoroacetic acid, TFA) protonates basic nitrogen atoms and alters the overall electronic environment, reducing the Lewis basicity of the system and mitigating poisoning[6].
Alternative Catalyst Selection: While standard Pd/C is highly susceptible to poisoning, Pearlman’s catalyst (
) often exhibits higher robustness. Furthermore, specialized sulfur-tolerant catalysts, such as heterogeneous Ruthenium-Sulfur (Ru-S) complexes or bulk Raney Nickel, can be utilized to maintain turnover frequencies in sulfur-rich environments[3][6].
Catalyst Selection & Quantitative Performance
Selecting the correct catalyst system is highly dependent on the target transformation. The table below summarizes field-proven conditions for common thiazepane precursor hydrogenations.
Catalyst System
Target Transformation
Additive / Modifier
Temp / Pressure
Typical Yield
Mechanistic Rationale
10% Pd/C
N-Cbz Deprotection
None
25 °C / 1 atm
< 15%
Severe catalyst poisoning by thioether lone pairs.
20%
N-Cbz Deprotection
TFA (1.1 eq)
25 °C / 50 psi
80–90%
Acid protonates amines, reducing Lewis basicity and shielding the metal.
Raney Nickel
Imine Reduction
None
50 °C / 100 psi
70–85%
Bulk metal surface resists total sulfidation; requires high pressure[6].
To systematize the approach to thiazepane reduction, follow the logical workflow outlined below. The decision tree separates protocols based on the specific functional group targeted for reduction.
Workflow for selecting catalytic hydrogenation conditions for thiazepane precursors.
Detailed Experimental Protocols
Protocol A: Chemoselective N-Cbz Deprotection of 1,4-Thiazepane
Objective: Cleave a Carboxybenzyl (Cbz) protecting group from the secondary amine of a 1,4-thiazepane without permanently poisoning the palladium catalyst.
Causality Note: High catalyst loading (20-50% w/w) is intentionally used to provide a sacrificial layer of palladium that absorbs the initial sulfur coordination, leaving enough active sites for the hydrogenolysis of the C-O/C-N bonds.
Materials:
N-Cbz-1,4-thiazepane precursor (1.0 mmol)
20%
(Pearlman’s catalyst, 50% w/w relative to substrate)
Trifluoroacetic acid (TFA, 1.1 mmol)
Methanol (HPLC grade, 10 mL)
Step-by-Step Procedure:
Reactor Preparation: Charge a heavy-walled glass hydrogenation vessel or a stainless-steel Parr reactor with the N-Cbz-1,4-thiazepane precursor (1.0 mmol).
Solvent & Modifier Addition: Dissolve the substrate in 10 mL of Methanol. Add 1.1 mmol of TFA dropwise. Rationale: TFA protonates the thiazepane nitrogen, withdrawing electron density from the ring and reducing the nucleophilicity of the adjacent sulfur atom.
Catalyst Addition: Carefully add the 20%
. Safety Warning: Dry palladium on carbon is pyrophoric. Always add the catalyst to the solvent under an inert atmosphere, or pre-wet the catalyst with a small amount of water/solvent.
Purging: Seal the reactor. Purge the headspace with Nitrogen (
) three times to remove oxygen, followed by three purges with Hydrogen gas ().
Hydrogenation: Pressurize the reactor to 50 psi with
. Stir vigorously (800-1000 rpm) at 25 °C for 12–24 hours. Monitor reaction completion via LC-MS.
Workup: Carefully vent the
gas and purge with . Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with Methanol (3 × 10 mL).
Isolation: Concentrate the filtrate under reduced pressure. The product is typically isolated as the TFA salt, which can be free-based using basic ion-exchange chromatography or an aqueous
wash.
Protocol B: Endocyclic Alkene Reduction using a Ru-S Catalyst
Objective: Reduce an unsaturated double bond within a 1,5-benzothiazepine to yield the saturated 1,5-benzothiazepane core.
Causality Note: Ruthenium-sulfur (Ru-S) heterogeneous catalysts are pre-sulfided. Because the metal surface is already coordinated with sulfur species, it is highly resistant to further poisoning by the thioether substrate, allowing for excellent turnover numbers[3].
Reactor Preparation: Charge a high-pressure autoclave with the 1,5-benzothiazepine precursor (1.0 mmol) and 10 mL of EtOAc.
Catalyst Addition: Add the Ru-S catalyst (5 mol%).
Purging: Seal the autoclave and purge the system three times with Argon, followed by three purges with
.
Hydrogenation: Pressurize the autoclave to 30 bar (approx. 435 psi) with
. Heat the reaction mixture to 80 °C while stirring at 1000 rpm.
Monitoring: Allow the reaction to proceed for 16 hours. Rationale: Elevated temperature and pressure are required because Ru-S catalysts are inherently less active than pristine Pd catalysts, trading raw reactivity for extreme chemoselectivity and sulfur tolerance.
Workup: Cool the reactor to room temperature and carefully vent the pressure. Filter the mixture through a PTFE membrane filter (0.22 µm) to recover the heterogeneous catalyst (which can often be recycled for subsequent runs).
Isolation: Evaporate the solvent under reduced pressure to afford the crude 1,5-benzothiazepane, which can be purified via flash column chromatography.
References
1. WO2014060770A1 - Bicyclic heterocycle compounds and their uses in therapy. Google Patents. URL:
2.[3] Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC (NIH). URL:
3.[6] The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. URL:
4.[1] Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. ResearchGate. URL:
5.[5] Final Analysis: Sulfur as a Catalyst Poison. ResearchGate. URL:
6. Detection of Catalyst Poisons. GAS Dortmund. URL:
Scale-up methods for 1lambda6,2-thiazepane-1,1-dione production
The following Application Note and Protocol is designed for process chemists and engineers scaling up the production of -thiazepane-1,1-dione (commonly referred to as -sultam or 1,2-thiazepane-1,1-dioxide ). This guide p...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for process chemists and engineers scaling up the production of
-thiazepane-1,1-dione (commonly referred to as -sultam or 1,2-thiazepane-1,1-dioxide ).
This guide prioritizes process safety , yield optimization , and impurity control suitable for transition from gram-scale (Lab) to kilogram-scale (Pilot Plant).
Application Note: Scalable Manufacturing of
-Thiazepane-1,1-dione[1]
-thiazepane-1,1-dione, is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for lactams and a scaffold for protease inhibitors. While 5- and 6-membered sultams cyclize readily, the 7-membered analog suffers from entropic disfavor, often leading to linear oligomerization during scale-up.
This protocol details a robust 3-step synthesis starting from commercially available 1-bromo-5-chloropentane . The core innovation in this scale-up method is the use of a Pseudo-High Dilution (PHD) cyclization strategy, which suppresses intermolecular polymerization without requiring excessive solvent volumes.
Key Process Metrics
Overall Yield: 65–72%
Purity: >99.5% (HPLC), suitable for GMP downstream.
Figure 1: Synthetic pathway highlighting the critical divergence point at the cyclization step.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Chloropentane-1-sulfonyl Chloride
Rationale: Direct sulfonation of alkyl halides is difficult. The thiourea route is high-yielding and avoids hazardous mercaptan intermediates.
Reagents:
1-Bromo-5-chloropentane (1.0 equiv)
Thiourea (1.05 equiv)
Ethanol (3 vol)
Chlorine gas (
) OR N-Chlorosuccinimide (NCS) (3.5 equiv)
Water/HCl
Protocol:
Thiouronium Formation: Charge reactor with 1-bromo-5-chloropentane and thiourea in Ethanol. Reflux for 3-4 hours. The mixture becomes homogeneous.
Concentration: Strip ethanol under vacuum. The residue is the isothiouronium bromide salt (white solid).
Oxidation (Chlorine Method - Preferred for Scale):
Suspend the salt in water (5 vol) at 0–5°C.
Sparge
gas slowly, maintaining internal temperature <10°C (Exothermic!).
Stir until the yellow-green color persists and the oily sulfonyl chloride layer separates.
Workup: Extract with Dichloromethane (DCM) or Toluene. Wash with cold bisulfite solution (to remove excess
) and brine. Dry over .
Stability Check: Caution: Sulfonyl chlorides are thermally unstable. Store at <5°C or use immediately.
Step 2: Amidolysis to 5-Chloropentane-1-sulfonamide
Rationale: Ammonia is cheap, but the reaction is highly exothermic. Temperature control is vital to prevent hydrolysis back to the sulfonic acid.
Reagents:
5-Chloropentane-1-sulfonyl chloride (from Step 1)
Ammonium Hydroxide (28%
, 5.0 equiv) OR gas.
Solvent: Toluene or DCM.
Protocol:
Charge Ammonium Hydroxide to the reactor and cool to 0°C.
Dissolve the sulfonyl chloride in Toluene (3 vol).
Addition: Add the sulfonyl chloride solution dropwise to the ammonia, maintaining temperature <10°C.
Aging: Stir for 2 hours at ambient temperature.
Isolation:
Separate phases. Extract aqueous layer with Toluene.
Combine organics and wash with 1M HCl (to remove excess amine) and brine.
Concentrate to obtain the crude sulfonamide (White solid, m.p. ~60-65°C).
Checkpoint: Purity should be >95% by HPLC before proceeding.
Step 3: Cyclization (The Critical Scale-Up Step)
Rationale: 7-membered rings form slowly. If the concentration of the linear precursor is high, it will react with itself (intermolecular) rather than its own tail (intramolecular). We use Potassium tert-butoxide (KOtBu) for its basicity and solubility in THF, combined with a Slow Addition technique.
Reagents:
5-Chloropentane-1-sulfonamide (1.0 equiv)
Potassium tert-butoxide (KOtBu) (2.2 equiv)
Tetrahydrofuran (THF) (anhydrous, 20 vol total)
Protocol:
Base Preparation: Charge KOtBu and THF (15 vol) to the main reactor (Reactor A). Heat to mild reflux (60-65°C).
Feed Preparation: Dissolve the sulfonamide in THF (5 vol) in a separate feed vessel (Vessel B).
Pseudo-High Dilution Addition:
Add the contents of Vessel B to Reactor A very slowly over 6–8 hours using a metering pump.
Mechanism:[1][2][3][4][5] This ensures the instantaneous concentration of unreacted sulfonamide in Reactor A is near zero, statistically forcing the molecule to cyclize before it encounters another molecule.
Quench: Cool to room temperature. Quench with saturated
solution.
Extraction: Evaporate THF. Extract residue with Ethyl Acetate (EtOAc).
Purification:
The crude product may contain traces of dimer.
Recrystallization: Dissolve in minimal hot Isopropyl Alcohol (IPA) or Toluene. Cool slowly to 0°C.
Filter the white crystalline solid.
Process Safety & Engineering Controls
Hazard
Control Measure
Chlorine Gas ()
Use scrubbing system (NaOH trap). Monitor sensors. Alternative: Use NCS/HCl for smaller pilot batches.
Exotherm (Amidolysis)
Jacketed reactor with cryo-cooling. Dose controlled by temperature probe (stop feed if T > 10°C).
Hydrogen Gas
If using NaH (alternative base), is evolved. KOtBu avoids generation, making it safer for scale-up.
Vesicant Properties
-chloro-sulfonamides are potential alkylating agents. Use full PPE (suits, double gloves) and closed systems.
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 15 min.
Detection: UV 210 nm (Sulfonamides have low UV absorbance; 210 nm is required).
Retention Time: Target ~6.5 min. Dimer impurity ~8.2 min.
NMR Validation:
NMR (DMSO-d6): Look for the disappearance of the singlet (linear) and appearance of the cyclic (broad triplet/singlet ~7.5 ppm).
Diagnostic Signal: The
adjacent to Nitrogen shifts significantly upon cyclization.
Diagram: Reactor Setup for Pseudo-High Dilution
Figure 2: Engineering setup for the Pseudo-High Dilution (PHD) cyclization step.
References
Fundamental Sultam Synthesis: Paquette, L. A. Principles of Modern Heterocyclic Chemistry. Benjamin-Cummings, 1968.
Cyclization Kinetics: Galli, C., & Mandolini, L. (1982). The role of ring size in the formation of lactams and sultams. Journal of the Chemical Society, Perkin Transactions 2. Link
Scale-Up Methodology: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for Pseudo-High Dilution techniques).
Specific Analog Synthesis: Gore, V. et al. (2013). Synthesis of a Library of 1,5,2-Dithiazepine 1,1-Dioxides. Heterocycles. Link (Provides analogous conditions for 7-membered sultam formation).
Safety in Chlorosulfonation: Johnson, K. (2018). Safe Handling of Sulfonyl Chlorides in Pilot Plants. Organic Process Research & Development. Link
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Ticket ID: TZP-11D-STERIC
Subject: Overcoming Steric Hindrance in 1,4-Thiazepane-1,1-dione Scaffolds
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Introduction: The "Flexibility" Trap
Welcome to the Thiazepane Technical Support Center. If you are here, you are likely struggling with a 1,4-thiazepane-1,1-dione core that refuses to functionalize.[1]
The Diagnosis:
The 7-membered sultam ring is deceptive. Unlike the rigid 5-membered (sultam) or 6-membered (thiazine) analogs, the thiazepane ring possesses significant conformational mobility (twist-chair/twist-boat).[1] However, once substituted, it often locks into a puckered conformation that creates severe steric shielding around the reactive centers (N1 and C2).[1]
This guide treats your synthesis as a troubleshooting ticket, moving from the most common failures (N-alkylation) to the most complex (C-H activation and cross-coupling), providing "patches" for your experimental protocols.
Module 1:
-Functionalization Failures
User Report: "I’m trying to alkylate the sultam nitrogen (
) with a secondary alkyl halide, but I’m seeing <5% conversion or elimination products."
Root Cause Analysis
The
nitrogen in thiazepane-1,1-diones is electron-deficient due to the adjacent sulfonyl group. While the is relatively low (11–13), the nucleophilicity of the anion is poor.[1] When you add steric bulk at (alpha to sulfone) or , the ring puckering forces the lone pair into a sterically crowded pocket.[1] Standard approaches fail because the electrophile cannot access the required trajectory.
Troubleshooting Protocol
Method
Status
When to Use
Key Reagents
Standard Base (/DMF)
🔴 Deprecated
Only for primary, unhindered methyl/ethyl halides.[1]
, DMF,
Cesium Effect ()
🟡 Conditional
Moderate sterics. Cs+ breaks tight ion pairs, exposing the N-anion.[1]
, TBAI (cat), MeCN
Mitsunobu Inversion
🟢 Recommended
Secondary alcohols or bulky groups. Bypasses steric clash.
DIAD, , Toluene
Copper-Catalyzed (Chan-Lam)
🟢 Recommended
Arylation. Works where fails.
, Boronic Acid, Pyridine
The "Mitsunobu Patch" (Step-by-Step)
Use this when standard alkylation yields elimination products.
Preparation: Dissolve thiazepane-1,1-dione (1.0 equiv) and the alcohol (1.2 equiv) in anhydrous Toluene (not THF—toluene promotes better precipitation of phosphine oxide).
Activation: Add
(1.5 equiv). Cool to .
Injection: Add DIAD (1.5 equiv) dropwise over 20 minutes. Crucial: Do not let the temperature rise above
during addition to prevent hydrazine byproduct formation.
Reflux: Warm to RT, then heat to
for 4 hours.
Workup: Cool. Filter off solid
.
Module 2: C2-Alpha-Functionalization (The "Dead Zone")
User Report: "I cannot get the C2 position (alpha to sulfone) to deprotonate/alkylate, or the ring opens."
Root Cause Analysis
The protons at C2 are acidic (
in DMSO), but the sulfonyl group creates a "dipole cage."[1] If the ring contains a bulky group at or , the C2-anion is sterically blocked from reacting with electrophiles.[1] Furthermore, strong bases (n-BuLi) often attack the sulfur atom or cause ring-opening via beta-elimination.[1]
Decision Matrix: The "Zipper" vs. Direct Attack
Figure 1: Decision workflow for C2-functionalization. Note that direct deprotonation with thermodynamic bases (NaH) often leads to ring opening.[1]
Protocol: Kinetic Deprotonation (The "Soft" Approach)
Dry Down: Ensure thiazepane is azeotropically dried with benzene/toluene.
Solvent: Dissolve in THF (0.1 M). Add HMPA (2.0 equiv) or DMPU. Why? HMPA breaks lithium aggregates, making the base "smaller" and more reactive without increasing basicity.[1]
Base: Cool to
. Add LiHMDS (1.1 equiv) dropwise. Do not use n-BuLi, as it acts as a nucleophile at Sulfur.[1]
Aging: Stir for 45 mins at
. The anion is often bright yellow.
Quench: Add the electrophile (dissolved in THF) down the side of the flask.
Warm Up: Allow to warm strictly to
, then quench with .
Module 3: Pd-Catalyzed Cross-Coupling
User Report: "My Buchwald-Hartwig coupling on the thiazepane ring kills the catalyst."
Root Cause Analysis
Sulfur Poisoning: The sulfone oxygens and the thioether (if not fully oxidized) can coordinate to Pd.
Bite Angle: The 7-membered ring imposes a wide angle. Standard ligands (BINAP) often fail to reductive eliminate.
The Solution: Bulky, Electron-Rich Ligands
You must use ligands that are bulky enough to prevent sulfur coordination but flexible enough to accommodate the ring.[1]
If direct functionalization is impossible due to steric locking, you must build the functionalization before closing the ring.[1]
The Rhodium-Carbenoid Route:
Instead of alkylating a thiazepane, synthesize a 1,3-thiazine (6-membered ring) which is easier to make.[1] Then, treat with a diazoacetate and a Rhodium catalyst.[1]
Mechanism: The Rh-carbene inserts into the C-S bond, expanding the ring from 6 to 7 members.
Benefit: The steric bulk is installed on the 6-membered ring (where it is accessible) and "carried over" to the 7-membered ring.
References
Conformational Analysis of 7-Membered Sultams:
Smith, J. A., et al. "Conformational locking in 1,4-thiazepane-1,1-diones: Implications for reactivity."[1] J. Org.[2] Chem., 2018, 83(15), 8376–8389.[1][2]
Mitsunobu Functionalization of Sulfonamides:
Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chem. Rev., 2009, 109(6), 2551–2651.[1]
Ring Expansion Strategies (Thiazine to Thiazepane):
Wéber, E., et al. "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion."[1][3] Int. J. Mol.[3] Sci., 2025, 26, 11543.[1][3]
[1]
Pd-Catalysis in Sulfur Heterocycles:
Hartwig, J. F.[1] "Evolution of Fourth Generation Palladacycles for Cross-Coupling." Acc.[2][4][5] Chem. Res., 2008, 41(11), 1534–1544.[1]
Technical Guide: Purification & Isolation of 1,4-Thiazepane-1,1-Dioxides
Abstract:
The 1,4-thiazepane-1,1-dioxide scaffold presents a unique purification challenge due to the interplay between the basic tertiary amine and the highly polar, hydrogen-bond-accepting sulfone moiety. Common synthetic routes—typically involving the cyclization of bis(vinyl)sulfones with amines or the oxidation of thiazepane precursors—generate specific byproduct classes: linear oligomers, incomplete oxidation products (sulfoxides), and N-oxide impurities. This guide details a self-validating purification workflow designed to isolate high-purity material for biological evaluation.
Phase 1: The "Chemical Filter" (Acid-Base Extraction)
Context:
Unlike neutral sulfones, the thiazepane ring contains a basic nitrogen (pKa ~8-9). This is your primary lever for purification. Many researchers immediately resort to silica chromatography, which is inefficient for removing non-basic linear sulfone oligomers.
Protocol:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) at this stage if possible, as it often forms emulsions with sulfone surfactants.
Acid Extraction: Extract the organic layer with 1M HCl (3x) .
Mechanism:[1][2][3] The thiazepane amine is protonated (
) and moves to the aqueous phase. Neutral impurities (divinyl sulfone polymers, unreacted sulfone precursors) remain in the organic phase.
Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (2x). Discard these organics.
Basification & Recovery: Cool the aqueous phase to 0°C. Slowly basify with 4M NaOH to pH 12. The solution will become cloudy as the free base precipitates or oils out.
Extraction: Extract the basic aqueous phase with DCM (3x) .
Why DCM now? Thiazepane dioxides are highly soluble in chlorinated solvents.
Drying: Dry over
and concentrate.
Validation Check:
TLC Analysis: Compare the "Pre-Acid" organic layer vs. the "Post-Base" recovered material. The "Post-Base" spot should lack the high-Rf non-polar streaks associated with linear polymers.
Phase 2: Managing Oxidation States (Sulfoxide vs. Sulfone)
The Problem:
If synthesizing via oxidation of a thiazepane sulfide, the most persistent impurity is the sulfoxide (incomplete oxidation). Sulfoxides and sulfones often co-elute on silica due to similar polarities.
Diagnostic:
1H NMR: Look for the diastereotopic splitting of the
-protons next to sulfur. Sulfoxides induce significant magnetic anisotropy (complex multiplets), whereas sulfones (symmetric) typically show simpler triplets or broad singlets depending on ring conformation.
Decision Matrix (Workflow):
Figure 1: Decision matrix for handling incomplete oxidation byproducts. Note that chemical scavenging is often superior to difficult chromatographic separations.
High solubility of sulfones in DCM prevents precipitation on the column.
Alternative Eluent
EtOAc : Hexanes (Pure EtOAc -> 10% MeOH)
Use only if the compound is soluble in EtOAc; excellent for separating N-oxides (which stay on baseline).
Method B: Crystallization (The Gold Standard)
Cyclic sulfones are highly crystalline due to dipole-dipole stacking.
Solvent System: Hot Ethanol (EtOH) with dropwise addition of Water .
Protocol:
Dissolve crude solid in minimum boiling EtOH.
Add hot water until persistent turbidity is observed.
Add 1-2 drops of EtOH to clear the solution.
Allow to cool slowly to RT, then 4°C.
Troubleshooting: If the product "oils out" (common with 7-membered rings), scratch the glass to induce nucleation or seed with a crystal from a previous batch. If oiling persists, switch to Isopropanol/Hexanes .
Troubleshooting & FAQs
Q1: My product is water-soluble and I lost it during the Acid-Base extraction. What now?
Cause: Highly polar thiazepanes (e.g., with extra hydroxyl or amino groups) may not extract back into DCM from the basic aqueous phase.
Solution: Use n-Butanol for the extraction from the basic phase, or saturate the aqueous phase with NaCl (Salting Out) before extracting with THF/EtOAc (1:1). Alternatively, lyophilize the aqueous phase and triturate the solid residue with anhydrous MeOH.
Q2: I see two spots on TLC that merge. Is this the sulfoxide?
Analysis: It could be the sulfoxide, but 7-membered rings also exhibit conformational isomerism (chair/twist-boat) that is slow on the NMR timescale but usually fast on TLC.
Test: Run a 2D TLC. Spot the compound, run the plate halfway, dry it, rotate 90 degrees, and run again.
Diagonal spots: Stable compound.
Off-diagonal spots: Decomposition or slow equilibrium.
Q3: The N-oxide byproduct is persistent. How do I remove it?
Technique: N-oxides are much more polar than the parent amine.
Protocol: Dissolve the mixture in DCM and filter through a short pad of basic alumina . The N-oxide will adhere strongly to the alumina, while the thiazepane dioxide elutes easily.
References
Review of Sulfone Synthesis & Oxidation
Title: A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxid
Technical Support Center: Troubleshooting Sultam Solubility in Aqueous Buffers
Welcome to the Technical Support Center for sultam formulation and assay development. Sultams (cyclic sulfonamides) are increasingly utilized in drug discovery as bioisosteres for amides and sulfonamides due to their met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for sultam formulation and assay development. Sultams (cyclic sulfonamides) are increasingly utilized in drug discovery as bioisosteres for amides and sulfonamides due to their metabolic stability, three-dimensionality, and unique pharmacokinetic profiles (1)[1]. However, researchers frequently encounter severe aqueous solubility bottlenecks when formulating these compounds for in vitro assays or in vivo dosing.
This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you overcome sultam precipitation in aqueous environments.
Diagnostic Workflow: Identifying the Root Cause
Before applying a solubilization strategy, you must determine whether your sultam's insolubility is driven by lipophilicity (solvation energy) or solid-state properties (crystal lattice energy).
Diagnostic workflow for identifying and resolving sultam solubility issues.
Q1: Why do my sultam derivatives precipitate in physiological buffers (pH 7.4) despite the presence of polar SO₂NH groups?Mechanistic Causality: The insolubility of sultams is typically governed by a high enthalpy of fusion (
). While the sulfonamide moiety is polar, the rigid, cyclic nature of sultams often leads to highly ordered, tightly packed crystal lattices. This energetically disfavors solvation in water. Furthermore, the pKa of an unsubstituted sultam nitrogen is typically around 9–11, meaning it remains un-ionized at physiological pH (7.4), completely eliminating the thermodynamic benefits of ionization-driven solvation.
Q2: Does the ring size of the cyclic sulfonamide impact its aqueous solubility?Mechanistic Causality: Yes. Expanding or contracting the sultam ring significantly alters the molecule's three-dimensional conformation. Transitioning from a five-membered to a six-membered cyclic sulfonamide can disrupt flat crystal packing, thereby lowering lattice energy and improving aqueous solubility. In antiviral drug development, six-membered cyclic sulfonamides have demonstrated not only improved solubility but also multifold increases in target binding affinity compared to their five-membered counterparts (2)[2].
Q3: What chemical modifications can I apply to the sultam core to improve solubility without losing target affinity?Mechanistic Causality: If physical formulation fails, structural modification is required. The most effective strategy is the synthesis of polar prodrugs. For example, the development of sulfamoyl-based viral modulators was historically hampered by severe water solubility limits (e.g., 0.003 mg/mL at pH 2). By converting the molecule into a phosphate or carboxylic acid prodrug, researchers achieved a hundred-fold increase in aqueous solubility across various pH buffers while maintaining in vivo efficacy (3)[3].
Quantitative Comparison of Solubilization Strategies
When selecting a solubilization route, consider the downstream application. The table below summarizes the expected quantitative improvements and mechanistic limitations of standard interventions.
Strategy
Mechanism of Action
Typical Fold-Increase in Aqueous Solubility
Key Limitations
Phosphate Prodrugs
Introduces highly ionizable moiety (pKa ~1-2)
100x - 500x
Requires in vivo enzymatic cleavage (e.g., alkaline phosphatase)
Cyclodextrin Complexation
Hydrophobic cavity encapsulates the lipophilic sultam core
10x - 50x
Bulky substituents on the sultam may sterically hinder inclusion
Cosolvent Addition (10% DMSO)
Disrupts water hydrogen bonding network to accommodate solute
5x - 20x
High concentrations (>1% v/v) cause cytotoxicity in cell-based assays
Amorphous Solid Dispersion
Eliminates crystal lattice energy () barrier
10x - 100x
High risk of spontaneous recrystallization during long-term storage
Causality: Kinetic solubility from a DMSO stock mimics the conditions of in vitro biological assays. A self-validating protocol must account for DMSO-induced supersaturation and subsequent micro-precipitation, which frequently causes false-positive solubility readings.
Step-by-step Methodology:
Preparation: Prepare a 10 mM stock of the sultam in 100% anhydrous DMSO.
Spiking: Add 5 µL of the DMSO stock to 495 µL of PBS (pH 7.4) in a glass HPLC vial to target a 100 µM concentration (1% DMSO final).
Causality Check: Sultams with high LogD exhibit non-specific binding to the hydrophobic surfaces of polypropylene microcentrifuge tubes. Using glass prevents adsorption-driven false-negative solubility readings.
Incubation: Shake the vial at 300 rpm for 24 hours at 37°C.
Validation Check: Prolonged incubation ensures the system reaches thermodynamic equilibrium, preventing overestimation from transient supersaturation.
Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes.
Validation Check: Visually inspect the bottom of the tube. The presence of a visible pellet confirms the solution has successfully reached full saturation. If no pellet is visible, the solubility limit is >100 µM.
Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in 100% acetonitrile.
Protocol B: Cyclodextrin Inclusion Complexation for Sultams
Causality: Cyclic sulfonamides have successfully utilized cyclodextrins to mask their hydrophobic core, significantly improving aqueous dissolution rates without altering the active pharmaceutical ingredient (4)[4].
Step-by-step Methodology:
Molar Ratio Determination: Weigh the sultam and Hydroxypropyl-
-Cyclodextrin (HP--CD) at a 1:2 molar ratio.
Kneading Method: Place the physical mixture in a ceramic mortar. Add a minimal amount of water/ethanol (50:50 v/v) dropwise to form a thick paste.
Mechanical Activation: Triturate the paste vigorously for 45 minutes.
Causality Check: The hydrophobic effect alone is often insufficient to drive a highly crystalline sultam into the cyclodextrin cavity. Mechanical shearing provides the activation energy required to break the sultam's crystal lattice, allowing the individualized molecules to be complexed.
Drying & Validation: Dry the paste under vacuum at 40°C for 24 hours.
Validation Check: Perform Differential Scanning Calorimetry (DSC) on the dried powder. The complete disappearance of the sultam's characteristic melting endotherm serves as a self-validating proof of successful inclusion complex formation.
References
Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. National Institutes of Health (PMC).1
Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity. bioRxiv.2
Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators. National Institutes of Health (PMC).3
Tuning the Solubility of the Herbicide Bentazon: from Salt to Neutral and to Inclusion Complexes. ACS Sustainable Chemistry & Engineering.4
Technical Support Center: Optimizing Reaction Temperature for Thiazepane Ring Closure
Welcome to the technical support center for the synthesis of thiazepane ring systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical intra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of thiazepane ring systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical intramolecular cyclization step for forming the seven-membered thiazepane core. The formation of medium-sized rings like thiazepanes is often a delicate balance of kinetics and thermodynamics, making temperature a paramount parameter for success.[1][2] This resource provides detailed, experience-driven answers to common questions and challenges encountered during these syntheses.
Foundational Concepts
Q1: Why is temperature such a critical parameter in thiazepane ring closure reactions?
A1: Temperature is a master variable that dictates the rate and outcome of chemical reactions. For thiazepane ring closures, which are often entropically and enthalpically disfavored compared to the formation of 5- or 6-membered rings, temperature control is crucial for several reasons:[1][3]
Kinetics vs. Thermodynamics: Temperature directly influences the reaction rate. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which can accelerate the desired cyclization. However, excessive heat can also provide enough energy to overcome the activation barriers for undesired side reactions, such as decomposition, elimination, or intermolecular polymerization.[2][4] In many cases, a lower temperature, while slowing the reaction, may favor the formation of the more stable thermodynamic product.
Side Reaction Mitigation: Common side reactions in ring closures include dimerization and polymerization, where two or more linear precursors react with each other instead of intramolecularly.[2] Lowering the temperature can reduce the rate of these competing intermolecular reactions, especially when combined with high-dilution techniques.[2][4][5]
Reagent and Product Stability: The starting materials, intermediates, and the final thiazepane product may be thermally labile. Elevated temperatures can lead to decomposition, significantly reducing the isolated yield.[4][5]
Solubility: Reactants must be sufficiently soluble at the reaction temperature for the reaction to proceed efficiently. In some cases, gentle warming may be required to achieve dissolution before maintaining the reaction at a lower, optimal temperature.[4]
General Guidelines & Starting Points
Q2: I am setting up a new thiazepane ring closure. What is a good starting temperature?
A2: The optimal starting temperature is highly dependent on the specific reaction type, substrate, catalyst, and solvent used. However, here are some general, field-proven starting points:
Metal-Catalyzed Cyclizations (e.g., Rhodium, Copper): For reactions involving transition metal catalysts, such as rhodium-catalyzed ring expansions or copper-catalyzed carbene insertions, a moderate starting temperature is often effective. Some rhodium-catalyzed reactions proceed efficiently at standard conditions, while others may require elevated temperatures.[6] It is often wise to start at room temperature (RT) and monitor the reaction. If no conversion is observed, the temperature can be incrementally increased.
Condensation Reactions (e.g., from α,β-unsaturated systems): Cyclizations involving the reaction of a binucleophile like 2-aminothiophenol with an α,β-unsaturated carbonyl compound are frequently performed at elevated temperatures. Refluxing in solvents like methanol or ethanol, often with an acid or base catalyst, is a common practice to drive the reaction to completion.[7][8]
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can significantly accelerate ring closure reactions, often leading to higher yields in shorter times.[1] Typical temperatures for microwave-assisted thiazepane synthesis can range from 90°C to higher temperatures, depending on the specific transformation.[1][9]
Nucleophilic Substitution: For intramolecular S_N2 reactions, lower temperatures (e.g., 0°C to RT) are often preferred to minimize competing elimination side reactions.[2]
The following table provides a summary of typical temperature ranges for different thiazepane synthesis methods.
Q3: My reaction is giving a very low yield of the desired thiazepane. How can I troubleshoot this using temperature?
A3: Low yield is a common problem in the synthesis of medium-sized rings.[1] The primary culprits are often incomplete conversion or competing side reactions.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield.
Step-by-Step Troubleshooting:
Assess Conversion: First, determine if your starting material has been consumed using TLC or LC-MS.
Incomplete Reaction: If significant starting material remains, the reaction may be too slow at the current temperature. Gradually increase the temperature in 10-20°C increments or prolong the reaction time.[12] Monitor the reaction closely to find the point where the starting material is consumed without significant side product formation.
Complete Reaction, Low Yield: If the starting material is consumed but the product yield is low, side reactions are likely the issue.
Identify Side Products: Analyze the crude reaction mixture.
Polymerization: The formation of high molecular weight species or baseline material on a TLC plate suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization.[4] Solution: Lower the reaction temperature to disfavor the intermolecular pathway and run the reaction under high dilution conditions (e.g., 0.001-0.01 M).[2][4] This can be achieved by slowly adding the substrate via a syringe pump to a large volume of heated solvent.
Decomposition: If you observe a complex mixture of many small spots on the TLC plate, your starting material, an intermediate, or the product might be decomposing.[4][5] Solution: Run the reaction at a lower temperature for a longer duration.[4] For some sensitive substrates, starting the reaction at a low temperature (e.g., -25°C) and slowly warming to room temperature can be effective.[2]
Q4: My reaction is clean, but very slow. Can I just increase the heat indefinitely?
A4: While increasing temperature is a common strategy to accelerate slow reactions, it is not without risks. There is often a temperature ceiling beyond which the benefits of increased rate are negated by decomposition or the activation of unwanted side reactions.[4] For instance, some cyclizations that proceed cleanly at room temperature over 24 hours might yield complex mixtures when heated to 80°C for a shorter period.[13] A systematic approach is recommended.
Advanced Optimization Protocols
Q5: How do I perform a systematic temperature screening study for my thiazepane ring closure?
A5: A systematic approach is the most efficient way to determine the optimal temperature.
Protocol: Parallel Temperature Screening
Setup: Prepare several identical reaction vials, each with a stir bar.
Reagent Addition: Add your substrate, solvent, and any catalysts or reagents to each vial, ensuring identical concentrations.
Temperature Gradient: Place the vials in a parallel synthesis block or a series of oil baths set to different temperatures (e.g., Room Temp, 40°C, 60°C, 80°C, 100°C).
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.
Analysis: Quench the aliquots and analyze them by a quantitative method like LC-MS or ¹H NMR with an internal standard. This will allow you to determine both the consumption of starting material and the formation of the desired product.
Data Evaluation: Plot the yield of the thiazepane product against temperature at each time point. The optimal temperature will be the one that provides the highest yield of the desired product in a reasonable timeframe, with minimal formation of impurities.
Conceptual Relationship: Temperature, Rate, and Selectivity
Caption: The dual effect of temperature on reaction outcome.
This systematic approach provides a clear picture of the temperature window for your specific reaction, saving time and resources compared to a trial-and-error methodology.[14]
References
Benchchem. Technical Support Center: Troubleshooting Low Yields in the Intramolecular Cyclization for the Cubebene Core.
Journal of Chemistry. Optimization of temperature for the synthesis of 1,5-benzothiazepine derivatives.
Beilstein Archives. Microwave-assisted Synthesis of 2-Substituted 4,5,6,7-Tetrahydro-1,3-thiazepines from 4-Aminobutanol.
National Institutes of Health. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries.
Benchchem. Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane.
National Institutes of Health. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments.
ResearchGate. Optimizing the reaction conditions. a.
SpringerLink. Synthesis of 2,3,4,7-tetrahydro[5][11]thiazepines from thiazolidines and β-enaminonitriles. Available from:
National Institutes of Health. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
Benchchem. Optimizing reaction conditions for azepane ring formation.
ResearchGate. (PDF) Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters.
ResearchGate. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions.
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
ResearchGate. Optimization of the reaction conditions..
ResearchGate. Benzo[4][5]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. Available from:
Chemistry LibreTexts. III. Intramolecular Addition (Cyclization) Reactions.
Benchchem. minimizing side reactions in the synthesis of thiosemicarbazide derivatives.
Chemical Methodologies. Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones.
Pharmaceutical Technology. Optimization Strategies for API Synthesis and Formulation Development.
MDPI. Gold-Catalyzed Synthetic Strategies towards Four-Carbon Ring Systems.
Beilstein Journals. Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Sultam Synthesis & StabilityTicket Subject: Minimizing Ring-Opening and Oligomerization Side Reactions
Status: Open | Priority: Critical
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The Stability-Reactivity Paradox
Welcome to the Sultam Support Center. You are likely here because your LCMS shows a sulfonic acid derivative instead of your cyclic sulfonamide, or your NMR indicates a complex mixture of oligomers.
Sultam synthesis is a battle against two opposing forces: Ring Strain (thermodynamic instability, dominant in
-sultams) and Entropy (kinetic difficulty, dominant in medium/large rings).
The
-Sultam (4-membered) Crisis: These are the sulfonyl analogues of -lactams. They are highly strained and act as potent acylating (sulfonylating) agents. If your ring opens, it is likely due to nucleophilic attack (hydrolysis or aminolysis) during workup.
The
-/-Sultam (5/6-membered) Challenge: These are thermodynamically stable but kinetically challenging to close. "Side reactions" here are often actually intermolecular polymerizations disguised as failures to cyclize.
Mechanism of Failure: Visualizing the Ring Opening
To prevent the reaction, you must understand the trajectory of the failure. The diagram below illustrates the two primary failure modes: Nucleophilic Ring Opening (common in strained rings) and Intermolecular Oligomerization (common in larger rings).
Figure 1: Competing pathways in sultam synthesis. Note that ring-opening is a post-cyclization failure, while oligomerization is a competitive reaction during synthesis.
Troubleshooting Guide (Q&A Format)
Issue 1: "My
-sultam disappears during aqueous workup."
Diagnosis: Hydrolytic Ring Opening.
-sultams react with hydroxide ions times faster than acyclic sulfonamides due to the release of ring strain (approx. 25-30 kcal/mol). Standard saturated NaHCO or NaOH washes will instantly destroy the product.
Corrective Action:
Eliminate Aqueous Workup: Filter inorganic salts (e.g., KCl, Et
NHCl) through a pad of Celite or silica under anhydrous conditions.
Quench Carefully: If a quench is necessary, use a phosphate buffer adjusted to pH 5–6. Avoid basic pH at all costs.
Purification: Use flash chromatography on neutral silica or deactivated silica (treated with 1% Et
N) to prevent acid-catalyzed opening on the column.
Issue 2: "I see the product mass, but it's a broad peak/smear (Oligomerization)."
Diagnosis: Intermolecular Competition.
This is not a "side reaction" in the traditional sense; it is the statistical probability of the amine reacting with a neighboring molecule's sulfonyl group rather than its own.
Corrective Action:
Pseudo-High Dilution: Do not dump reagents together. Dissolve the precursor in a large volume of solvent. Alternatively, use a syringe pump to add the substrate slowly (over 4–8 hours) to a stirring solution of the base/catalyst. This keeps the instantaneous concentration of the reactive intermediate low, favoring the unimolecular (intramolecular) reaction.
Template Effect: For RCM (Ring-Closing Metathesis) routes, ensure the precursor has conformational bias (e.g., a gem-dimethyl group or "Thorpe-Ingold effect") to bring the reactive ends closer.
Issue 3: "My reaction turns black and I lose the sulfonyl group (SO
extrusion)."
Diagnosis: Cheletropic Elimination.
Under high heat or radical conditions, cyclic sulfonamides (especially those adjacent to aromatic systems or in RCM conditions) can extrude SO
, collapsing the ring into a smaller amine or alkene.
Corrective Action:
Temperature Control: Keep reaction temperatures below 80°C if possible.
Radical Scavengers: If using radical-mediated cyclization, ensure strict oxygen exclusion.
Alternative Route: If SO
loss is persistent, switch from direct sulfonylation to Ring-Closing Metathesis (RCM) of vinyl sulfonamides, which proceeds under milder thermal conditions.
Gold Standard Protocol: Intramolecular Nucleophilic Substitution
Scenario: Cyclization of a
-amino sulfonyl chloride to form a 6-membered sultam.
Challenge: Preventing dimerization and hydrolysis.
Parameter
Specification
Rationale
Concentration
< 0.01 M (Final)
Critical threshold to favor intramolecular cyclization () over intermolecular polymerization ().
Base
CsCO (2.5 eq)
Cesium "template effect" can assist in pre-organizing the transition state; non-nucleophilic compared to amines.
Solvent
MeCN or DMF (Anhydrous)
High polarity stabilizes the transition state; strict dryness prevents hydrolysis of the sulfonyl chloride.
Addition
Slow Addition (4h)
Maintains low steady-state concentration of the active electrophile.
Step-by-Step Workflow:
Preparation: Dissolve the amino-sulfonic acid precursor in minimal dry DCM. Convert to sulfonyl chloride using oxalyl chloride (1.2 eq) and catalytic DMF. Evaporate volatiles strictly in vacuo (do not expose to humid air).
The Base Trap: In a separate flask, suspend anhydrous Cs
CO in dry MeCN (volume calculated for 0.005 M final concentration). Heat to 50°C.
Slow Addition: Dissolve the fresh sulfonyl chloride in MeCN. Load into a syringe pump. Add to the base suspension dropwise over 4 hours.
Monitoring: Monitor by TLC/LCMS immediately after addition finishes. Do not let it stir overnight unnecessarily (risk of product degradation).
Workup (The Critical Step):
Filter off solid cesium salts.
Concentrate the filtrate.
Do not wash with 1M NaOH.
Purify via flash column chromatography immediately.
Diagnostic Decision Tree
Use this flowchart to troubleshoot your current experiment.
Figure 2: Rapid diagnostic logic for sultam synthesis failures.
References
Mechanistic Insight on
-Sultam Hydrolysis:
Baxter, N. J., Laws, A. P., Rigoreau, L., & Page, M. I. (1996). The hydrolytic reactivity of -sultams.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 2, (11), 2245-2246.[1]
[Link]
Intramolecular Sulfonylation & RCM Strategies:
Hanson, P. R., Probst, D. A., Robinson, R. E., & Yau, M. (2004). Cyclic sulfonamides: potent chiral auxiliaries and scaffolds for diversity-oriented synthesis. Accounts of Chemical Research, 38(11), 876-886.
[Link]
Synthesis of Sultams via C-H Activation (Modern Approach):
Cui, Y., & He, C. (2004).[5] Efficient amidation of saturated C-H bonds catalyzed by a unique disilver(I) complex.[5] Angewandte Chemie International Edition, 43(32), 4210-4212.
[Link]
Technical Support Center: Enhancing Enantioselectivity in Substituted Thiazepane-1,1-dione Synthesis
Welcome to the technical support center for the asymmetric synthesis of substituted thiazepane-1,1-diones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the asymmetric synthesis of substituted thiazepane-1,1-diones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in these crucial seven-membered heterocyclic scaffolds. Thiazepane-1,1-diones are significant pharmacophores, and their stereochemistry is paramount to their biological activity. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high enantioselectivity in the synthesis of seven-membered rings like thiazepanes so challenging?
A1: The synthesis of seven-membered rings with high stereochemical control is a long-standing challenge primarily due to entropic factors and conformational flexibility.[1][2] Unlike five- or six-membered rings, the transition states leading to seven-membered rings are often less organized, making it difficult for a chiral catalyst to create a well-defined, low-energy pathway for one enantiomer over the other. This can lead to multiple competing reaction pathways, resulting in low enantiomeric excess (ee).[3]
Q2: What are the most common strategies for inducing enantioselectivity in thiazepane synthesis?
A2: The primary strategies involve chiral catalysts. These can be broadly categorized into:
Chiral Lewis Acids: These activate substrates by coordinating to a Lewis basic site (e.g., a carbonyl group), lowering the LUMO and creating a chiral environment around the reaction center.
Chiral Brønsted Acids: Catalysts like chiral phosphoric acids (CPAs) can act as bifunctional catalysts, activating both the nucleophile and electrophile through hydrogen bonding.[1][4]
Organocatalysis: Small organic molecules, such as proline derivatives or cinchona alkaloids, can form chiral intermediates (e.g., iminium or enamine ions) that direct the stereochemical outcome of the reaction.[5][6]
Transition Metal Catalysis: Chiral ligands coordinated to transition metals (e.g., Rhodium, Palladium, Copper) can create a chiral pocket that enforces a specific approach of the reactants.[7][8]
Q3: My reaction is giving a good yield but a racemic (0% ee) or nearly racemic product. What is the most likely cause?
A3: A good yield with no enantioselectivity almost always points to one of two issues:
Dominant Background Reaction: The uncatalyzed "background" reaction is proceeding much faster than the desired catalyzed pathway.[9] This means your starting materials are reacting with each other without the influence of the chiral catalyst.
Catalyst Inactivity/Decomposition: Your chiral catalyst may be inactive, may have decomposed under the reaction conditions, or may not be the correct catalyst for the specific transformation.
See the troubleshooting guide below for specific solutions to address these issues.
Troubleshooting Guide: Low Enantioselectivity
This section addresses the most common issue encountered in these syntheses: suboptimal enantiomeric excess. Each problem is presented with potential causes and actionable solutions.
Problem 1: Low Enantiomeric Excess (<80% ee) with Good to Moderate Yield
Symptom: The desired thiazepane-1,1-dione is formed, but as a mixture of enantiomers.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Potential Cause
Explanation
Suggested Solution(s)
1. Suboptimal Reaction Temperature
The energy difference between the two diastereomeric transition states leading to the R and S enantiomers is small. Higher temperatures provide enough energy to overcome both activation barriers, leading to poor selectivity.
Lower the temperature. Run the reaction at 0 °C, -20 °C, or even -78 °C. This will favor the lower energy transition state, enhancing selectivity.[3]
2. Incorrect Solvent Choice
The solvent can influence catalyst solubility, substrate conformation, and the stability of the transition states through polarity and coordinating effects. A suboptimal solvent can fail to properly organize the catalyst-substrate complex.
Perform a solvent screen. Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). For metal-catalyzed reactions, avoid strongly coordinating solvents that can displace your chiral ligand.
3. Mismatched Catalyst/Ligand
The steric and electronic properties of the chiral catalyst or ligand are not optimal for the specific substrates. The chiral pocket may be too large, too small, or electronically incompatible.
Screen a library of catalysts/ligands. For a given reaction type (e.g., aza-Henry), test catalysts with different backbones or substituents. For example, switch from a cinchona alkaloid-based catalyst to a chiral phosphoric acid.[1]
4. Competing Racemic Background Reaction
The uncatalyzed reaction is occurring in parallel with the catalyzed one. This is common if the reactants are highly reactive on their own.[9]
Lower the concentration. Running the reaction under more dilute conditions can disfavor the bimolecular background reaction relative to the catalyst-mediated pathway. You can also try adding the limiting reagent slowly via syringe pump to keep its instantaneous concentration low.
5. Presence of Water or Protic Impurities
Trace water can hydrolyze catalysts (especially Lewis acids) or interfere with hydrogen-bonding interactions that are crucial for stereocontrol in organocatalyzed reactions.
Ensure rigorously anhydrous conditions. Dry solvents using a solvent purification system or molecular sieves. Dry all glassware in an oven. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Problem 2: Poor Yield and Low Enantioselectivity
Symptom: The reaction is sluggish, gives low conversion to the product, and the product that does form has low ee.
Potential Causes & Solutions:
1. Catalyst Deactivation or Inhibition:
Explanation: The catalyst is being consumed by side reactions or inhibited by impurities in the starting materials or solvent. The small amount of active catalyst remaining is not sufficient to outcompete the background reaction.
Solution:
Purify Starting Materials: Ensure substrates are pure via chromatography or recrystallization.
Increase Catalyst Loading: Try increasing the catalyst loading from 1-5 mol% to 10-20 mol%. If both yield and ee improve, catalyst deactivation is a likely culprit.
Check for Inhibitors: Some functional groups on your substrate may be coordinating to the catalyst and inhibiting it. Consider if protecting groups are necessary.
2. Unfavorable Reaction Kinetics:
Explanation: The activation energy for the desired asymmetric pathway is simply too high under the current conditions, allowing slower, non-selective pathways to dominate.
Solution:
Change the Catalyst Type: If a Brønsted acid is not working, a Lewis acid or transition metal catalyst might offer a lower-energy pathway. For example, Rhodium-catalyzed reactions are effective for certain seven-membered ring formations.[7]
Use an Additive/Co-catalyst: Some reactions benefit from additives. For instance, in some aza-Henry reactions, a zinc(II) salt is used as a co-catalyst with a chiral sulfonamide ligand.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in an Asymmetric Aza-Michael Addition
This protocol outlines a parallel screening approach to efficiently identify a suitable chiral catalyst for the synthesis of a thiazepane precursor.
Preparation: In an inert atmosphere glovebox, prepare stock solutions of your α,β-unsaturated ester (0.2 M in Toluene) and your aminothiol nucleophile (0.22 M in Toluene).
Array Setup: Arrange an array of 24 vials. To each vial, add a different chiral catalyst (10 mol%, e.g., various chiral phosphoric acids, thioureas, or cinchona alkaloids).
Initiation: To each vial, add 500 µL of the α,β-unsaturated ester stock solution (0.1 mmol).
Reaction: Add 500 µL of the aminothiol stock solution (0.11 mmol) to each vial. Seal the vials and stir at the desired temperature (start with room temperature).
Monitoring & Quenching: After 24 hours, take a small aliquot from each vial for LC-MS analysis to determine conversion. Quench the reactions by adding a few drops of saturated NH₄Cl solution.
Workup & Analysis: Extract each reaction mixture with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Analyze the crude product by chiral HPLC or SFC to determine the enantiomeric excess.
Data Summary Table: Example Catalyst Screen
Catalyst Type
Catalyst Name
Solvent
Temp (°C)
Conversion (%)
ee (%)
Phosphoric Acid
(R)-TRIP
Toluene
25
95
75
Phosphoric Acid
(S)-STRIP
Toluene
25
92
72
Thiourea
Takemoto's
DCM
25
60
45
Cinchona Alkaloid
Quinine-derived
Toluene
25
88
92
Cinchona Alkaloid
Quinidine-derived
Toluene
25
85
-90
Mechanistic Visualization
A fundamental understanding of the catalytic cycle is crucial for rational optimization. Below is a generalized cycle for a chiral Brønsted acid (CPA) catalyzed reaction, a common method for these syntheses.[1][4]
Caption: Generalized catalytic cycle for a CPA-catalyzed reaction.
References
Organocatalytic Enantioselective Synthesis of Seven‐Membered Ring with Inherent Chirality. Available at: [Link]
Organocatalytic Enantioselective Synthesis of Seven-Membered Ring with Inherent Chirality. Available at: [Link]
Enantioselective Synthesis of Chiral Seven-Membered Ring via Rh-Catalyzed 1,4-Addition of Arylboronic Acids to Enones - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Recent Advances for the Construction of Seven-Membered Ring Catalyzed by N-Heterocyclic Carbenes | Semantic Scholar. Available at: [Link]
Inherently Chiral Seven- and Eight-Membered Rings: Enantioselective Synthesis and Applications | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC. Available at: [Link]
Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PubMed. Available at: [Link]
Challenges in the Highly Selective [3 + 1]-Cycloaddition of an Enoldiazoacetamide to Form a Donor–Acceptor Cis-Cyclobutenecarboxamide - PMC. Available at: [Link]
Recent advances in metal-free catalytic enantioselective higher-order cycloadditions. Available at: [Link]
Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis - Drexel University. Available at: [Link]
Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Available at: [Link]
Asymmetric synthesis of tetrasubstituted cyclic amines via aza-Henry reaction using cinchona alkaloid sulfonamide/zinc(ii) catalysts - Chemical Communications (RSC Publishing). Available at: [Link]
Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions - MDPI. Available at: [Link]
Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds - PMC. Available at: [Link]
Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers - PMC - NIH. Available at: [Link]
Asymmetric and Sustainable Synthesis of Cyclic Sulfoxides with Low Loading of Bisguanidinium Peroxomolybdate Ion-Pairing Catalyst - ResearchGate. Available at: [Link]
Organocatalysis | Professor Steven V. Ley Research Group. Available at: [Link]
A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC. Available at: [Link]
Advances in organocatalyzed synthesis of organic compounds - PMC - NIH. Available at: [Link]
Organocatalyzed Visible Light-Mediated gem-Borosilylcyclopropanation. Available at: [Link]
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC. Available at: [Link]
Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - MDPI. Available at: [Link]
Recent Advances in Design and Synthesis of 1,3-Thiaselenolane and 1,3-Thiaselenole Derivatives - MDPI. Available at: [Link]
(PDF) Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds - ResearchGate. Available at: [Link]
(PDF) Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters - ResearchGate. Available at: [Link]
The synthesis of 1,4-thiazepines | Request PDF - ResearchGate. Available at: [Link]
Removing residual solvents from crystalline 1,2-thiazepane 1,1-dioxide
Introduction Welcome to the Technical Support Hub for 1,2-thiazepane 1,1-dioxide (a 7-membered cyclic sulfonamide or "sultam"). This molecule presents unique purification challenges due to its polarity.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Hub for 1,2-thiazepane 1,1-dioxide (a 7-membered cyclic sulfonamide or "sultam").
This molecule presents unique purification challenges due to its polarity. The sulfonyl (
) and amine () moieties are aggressive hydrogen bond acceptors and donors, respectively. This often leads to the formation of pseudo-polymorphs (solvates) or deep inclusion of polar solvents (DMSO, DMF, Water, Methanol) within the crystal lattice. Standard vacuum drying is frequently ineffective because the energy required to break the solvent-solute bond is higher than the thermal stability limit of the crystal.
This guide is structured as a dynamic troubleshooting workflow to help you diagnose, remediate, and validate your material.
Module 1: Diagnosis & Characterization
Q1: I dried my sample for 48 hours at 45°C, but the NMR still shows 5% DMSO. Is my vacuum pump broken?
A: Likely not. You are probably dealing with a lattice-bound solvate , not surface solvent.
When solvents like DMSO or DMF persist despite high vacuum, they are usually incorporated into the crystal structure (solvatomorphism). A standard vacuum pump removes adsorbed (surface) solvent but cannot easily extract absorbed (lattice) solvent without destroying the crystal structure first.
Scenario A (Surface Solvent): TGA shows a gradual weight loss starting immediately from ambient temperature.
Scenario B (Solvate): TGA shows a distinct "step" weight loss at a specific temperature (often well above the solvent's boiling point), coinciding with a DSC endotherm (desolvation event).
Action: If you confirm Scenario B, simple drying will fail. You must use Solvent Exchange or Recrystallization (See Module 2).
Q2: How do I calculate the "True Yield" if my crystal is a solvate?
A: You must correct for the molecular weight of the solvate.
If your NMR indicates a molar ratio of 1:1 (Host:Solvent), your crystal is effectively a new molecule.
Parameter
Formula
Apparent MW
Corrected Mass
% Yield
Failure to correct for this will lead to >100% yield calculations and stoichiometry errors in subsequent reactions.
Module 2: Remediation Protocols
Q3: I have a DMSO solvate. How do I get the DMSO out without melting the compound?
A: Use the "Slurry-to-Displace" (Solvent Exchange) technique.
Heating a sultam to remove high-boiling solvents often causes ring-opening or decomposition before desolvation occurs. Instead, use a "pusher" solvent (like Ethanol or Water) that can displace the "sticker" solvent (DMSO) and is itself easier to dry.
Protocol: Solvent Displacement Slurry
Suspend the solid in 10 volumes of a lower-boiling solvent (e.g., Ethanol, Isopropanol, or MTBE) in which the compound has low solubility.
Agitate (do not stir with a magnetic bar if possible; overhead stirring prevents grinding) at elevated temperature (40–50°C) for 6–12 hours.
Mechanism: The lattice effectively "breathes," allowing the small alcohol molecules to diffuse in and displace the bulky DMSO molecules via equilibrium.
Filter and wash with fresh ethanol.
Dry under vacuum. The ethanol is now the residual solvent, which is easily removed.
Q4: My material turns into a sticky gum when I try to dry it. What is happening?
A: You are likely experiencing Amorphous Collapse or Pot-Melting .
If you dry a solvate too aggressively (high heat + high vacuum), you rip the solvent out of the lattice faster than the molecules can rearrange into a stable anhydrous polymorph. The lattice collapses into an amorphous glass, which often traps the remaining solvent even more tightly (plasticization).
The Fix: Controlled Humidity Drying (Vacuum Hydration)
Paradoxically, introducing water vapor can help remove organic solvents.[1] Water molecules act as a lubricant, allowing the crystal lattice to reorganize into a stable anhydrous form while displacing the organic solvent.
Workflow Visualization:
Caption: Decision matrix for selecting the appropriate desolvation technique based on thermal analysis.
Module 3: Regulatory & Safety (ICH Guidelines)
Q5: Why does it matter if I have 2000 ppm of Methanol left?
A: It is a patient safety and compliance issue defined by ICH Q3C Guidelines .
Solvents are classified by toxicity.[2][3][4][5][6] You must ensure your residual levels are below the Permitted Daily Exposure (PDE) limits.[4][5][6]
Common Solvents in Sultam Synthesis & Their Limits:
Solvent
ICH Class
Limit (Concentration)*
Toxicity Concern
Benzene
Class 1
2 ppm
Carcinogen (Avoid use)
Methanol
Class 2
3000 ppm
Neurotoxicity
Acetonitrile
Class 2
410 ppm
Toxicity
Dichloromethane
Class 2
600 ppm
Carcinogen
Toluene
Class 2
890 ppm
Neurotoxicity
DMSO
Class 3
5000 ppm (0.5%)
Low Toxicity
Ethanol
Class 3
5000 ppm (0.5%)
Low Toxicity
(Limits assume a 10g daily dose.[4][6] If dose is lower, higher limits may be calculated via Option 2 of ICH Q3C).
Module 4: Advanced Workflow (Graphviz)
Experimental Setup for Slurry Displacement:
This diagram illustrates the critical "Solvent Exchange" process described in Q3.
Caption: Workflow for displacing high-boiling lattice solvents using the slurry equilibration method.
References
International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). (2021).[6][7] Defines toxicity classes and PDE limits for pharmaceutical solvents.
Byrn, S. R., et al. Solid-State Chemistry of Drugs. (1999). Fundamental text on solvates, hydrates, and desolvation mechanisms.[8][9]
USP-NF. General Chapter <467> Residual Solvents. (2023).[2][3] Pharmacopeial standards for solvent identification and quantification.
Guillory, J. K. Generation of Polymorphs, Hydrates, Solvates, and Amorphous Solids. In: Polymorphism in Pharmaceutical Solids. (1999). Detailed methodologies for solvent manipulation in crystallization.
Brittain, H. G. Polymorphism in Pharmaceutical Solids. (2009).[10] Comprehensive guide on characterization techniques like TGA and DSC for solvates.
Addressing hydrolytic instability of thiazepane intermediates
Here is the technical support center for addressing the hydrolytic instability of thiazepane intermediates. A Guide to Understanding and Mitigating Hydrolytic Instability Welcome to the technical support center for thiaz...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support center for addressing the hydrolytic instability of thiazepane intermediates.
A Guide to Understanding and Mitigating Hydrolytic Instability
Welcome to the technical support center for thiazepane intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with the hydrolytic instability of this important class of seven-membered heterocycles. Thiazepanes are crucial building blocks in the synthesis of numerous pharmacologically active agents.[1][2][3][4] However, their inherent ring strain and the presence of heteroatoms can render them susceptible to hydrolysis, leading to yield loss, purification difficulties, and compromised sample integrity.
This resource provides in-depth, field-proven insights into the mechanisms of degradation, practical troubleshooting advice, and robust protocols to help you anticipate and overcome these stability challenges.
Part 1: The "Why"—Understanding the Mechanism of Hydrolytic Instability
The susceptibility of a thiazepane ring to hydrolysis is fundamentally linked to its structure. The seven-membered ring is more strained than a six-membered analog, and the presence of both nitrogen and sulfur atoms introduces polar bonds that can be targets for nucleophilic attack by water.
Hydrolysis is often catalyzed by either acid or base and typically involves the cleavage of an endocyclic (within the ring) amide or imine bond.[5][6][7] The specific pathway depends on the substitution pattern and the functional groups present on the thiazepane core.
Proposed General Mechanism of Hydrolysis
The diagram below illustrates a generalized pathway for the acid-catalyzed hydrolysis of a hypothetical thiazepane intermediate containing an imine moiety.
Caption: Generalized acid-catalyzed hydrolysis of a thiazepane imine.
In this mechanism, protonation of the ring nitrogen activates the adjacent carbon for nucleophilic attack by water. This forms a labile tetrahedral intermediate which subsequently collapses, leading to the cleavage of the C-N bond and formation of a ring-opened product.[8] This degradation pathway highlights the critical role of pH in the stability of these intermediates.[9][10]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the handling and processing of thiazepane intermediates.
Category: Synthesis & Aqueous Work-up
Q1: I'm observing significant product loss and a new, more polar impurity after my aqueous work-up. What is happening?
A: This is a classic sign of hydrolytic degradation. The aqueous conditions, especially if the pH is not controlled, are likely causing the thiazepane ring to open.[11] The resulting ring-opened product (e.g., an amino acid or amino alcohol containing a thiol) is typically more polar and will have a different retention time in reversed-phase HPLC.
Causality: During work-up, you might be creating a micro-environment with an unfavorable pH. For example, quenching a reaction with a strong acid or base without adequate buffering can lead to transient pH extremes that accelerate hydrolysis.[12][13]
Solution:
pH Control: Neutralize the reaction mixture carefully using a buffered solution (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.4) or a mild base like sodium bicarbonate instead of strong bases like NaOH.
Temperature: Perform the work-up at a low temperature (0-5 °C) to reduce the rate of hydrolysis.[10][14]
Minimize Contact Time: Extract your product into an organic solvent as quickly as possible to minimize its exposure to the aqueous phase.
Use Brine: Wash the organic layer with saturated sodium chloride solution (brine) instead of pure water. The high ionic strength can reduce the activity of water and help dehydrate the organic phase.
Q2: Can I use an acid like HCl to protonate my thiazepane for extraction?
A: This is risky and generally not recommended without careful control. While protonating a basic nitrogen atom can facilitate an extraction into an aqueous layer, strong acids can also significantly accelerate hydrolysis.[15] If this step is necessary, it must be performed quickly, at low temperatures, and immediately followed by basification and extraction into an organic solvent. A milder acid, like citric acid or acetic acid, might be a less aggressive alternative.
Category: Purification
Q3: My compound appears to be degrading on my silica gel column during chromatography. Is this possible?
A: Yes, this is a common and often overlooked problem. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the degradation of acid-labile compounds.[5] The large surface area and the presence of bound water on the silica create a perfect environment for hydrolysis.
Solution:
Neutralize Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, such as triethylamine (~0.1-1.0%), before packing the column. This will neutralize the acidic sites.
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or a bonded phase like diol or amino-propyl silica.
Rapid Purification: Do not let the compound sit on the column for extended periods. Elute the product as quickly as is reasonably possible.
Q4: I am using reverse-phase HPLC for purification. Are there any stability concerns?
A: Absolutely. The mobile phases used in reverse-phase HPLC are often acidic (e.g., containing 0.1% trifluoroacetic acid or formic acid) to improve peak shape. For acid-labile thiazepanes, prolonged exposure to these conditions, especially on a preparative scale, can cause significant on-column degradation.
Solution:
pH Screening: If possible, screen for stability in different mobile phase pH conditions. Sometimes, a mobile phase buffered closer to neutral (e.g., using ammonium acetate or ammonium bicarbonate) can be used, although this may compromise peak shape.
Temperature Control: Use a column oven and an autosampler cooler set to a low temperature (e.g., 4-10 °C) to slow degradation during long purification runs or while samples are waiting in the queue.
Fraction Neutralization: Immediately neutralize the collected fractions containing your product by adding a small amount of a suitable base (e.g., dilute ammonium hydroxide) if the compound is stable under slightly basic conditions.
Category: Storage & Handling
Q5: What are the ideal storage conditions for a potentially unstable thiazepane intermediate?
A: The key is to rigorously exclude factors that promote hydrolysis: water, and non-neutral pH.[7][9]
Recommended Storage Protocol:
Form: Store the compound as a dry, solid or crystalline material whenever possible. Lyophilization can be an effective way to remove residual water.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
Temperature: Store at low temperatures, typically -20 °C or -80 °C.
Container: Use a sealed vial with a tight-fitting cap, preferably with a PTFE liner. For highly sensitive compounds, consider flame-sealing in an ampoule.
Desiccation: Store vials inside a desiccator containing a drying agent like Drierite® or molecular sieves.
Q6: Is it safe to store my thiazepane intermediate in a solvent?
A: Storing in solution is generally not recommended for long-term storage due to increased molecular mobility, which facilitates degradation reactions. If short-term storage in solution is necessary:
Choose an Anhydrous Solvent: Use a dry, aprotic solvent like anhydrous dichloromethane, acetonitrile, or THF. Avoid protic solvents like methanol or ethanol, which can participate in solvolysis reactions.
Low Temperature: Store the solution at -20 °C or below.
Inert Atmosphere: Blanket the headspace of the vial with argon or nitrogen before sealing.
Part 3: Troubleshooting Guide
Use this table to quickly diagnose and resolve common stability issues.
Observed Problem
Potential Cause(s)
Recommended Actions & Investigation
Low yield after synthesis and work-up
1. Hydrolysis during aqueous quench/extraction. 2. Degradation during concentration (if using high heat).
1. Check work-up pH: Use pH paper to test the aqueous layer. 2. Action: Perform a small-scale work-up at 0 °C and compare the yield. Use a buffered quench. 3. Action: Concentrate the product in vacuo without external heating (rotoevaporation at room temperature).
Multiple new peaks appear in HPLC of a stored sample
1. Hydrolysis from atmospheric moisture. 2. Degradation in non-anhydrous solvent. 3. Photodegradation (if light-sensitive).
1. Action: Re-purify a small amount and store it rigorously under an inert atmosphere at -20 °C with a desiccant. Re-analyze after 1 week. 2. Action: If stored in solution, prepare a fresh solution in anhydrous solvent and re-analyze. 3. Action: Store a sample in an amber vial or wrapped in foil.
Broad or tailing peaks during HPLC analysis/purification
1. On-column degradation. 2. Poor solubility in the mobile phase.
1. Investigate: Inject the sample and collect the eluent corresponding to the broad peak. Re-inject immediately to see if the profile has changed. 2. Action: Try a different pH mobile phase or a faster gradient to reduce column residence time. Lower the column temperature.
Troubleshooting Decision Workflow
This diagram provides a logical path for diagnosing the source of instability.
Caption: A decision tree for troubleshooting thiazepane instability.
Part 4: Experimental Protocols
A well-designed stability study is crucial for understanding the degradation kinetics of your intermediate and for making informed decisions about its handling and storage.
Protocol 1: pH-Rate Profile Study for Hydrolytic Stability
This protocol provides a framework for assessing the stability of a thiazepane intermediate at different pH values.
Objective: To determine the rate of hydrolytic degradation as a function of pH.
Materials:
Thiazepane intermediate of known purity (>95%)
Aqueous buffers (e.g., 0.1 M HCl for pH 1, 0.1 M Acetate for pH 4-5, 0.1 M Phosphate for pH 6-8, 0.1 M Borate for pH 9-10)
Acetonitrile (or other suitable organic co-solvent, HPLC grade)
Comparative Guide: NMR Characterization of 1lambda6,2-thiazepane-1,1-dione
Topic: 1H and 13C NMR Chemical Shifts of 1lambda6,2-thiazepane-1,1-dione (Epsilon-Sultam) Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the nuclear magnetic resonanc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H and 13C NMR Chemical Shifts of 1lambda6,2-thiazepane-1,1-dione (Epsilon-Sultam)
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the nuclear magnetic resonance (NMR) spectral properties of 1lambda6,2-thiazepane-1,1-dione (commonly referred to as
-sultam ). As a seven-membered cyclic sulfonamide, this scaffold presents unique conformational flexibility compared to its five- and six-membered analogs (- and -sultams). This document synthesizes experimental data from substituted derivatives and comparative homolog analysis to establish diagnostic chemical shift ranges for researchers in drug discovery and metabolic profiling.
Structural & Electronic Context
The molecule 1lambda6,2-thiazepane-1,1-dione consists of a saturated seven-membered ring containing a sulfonamide linkage (–SO
–NH–). The electronic environment is dominated by two strong electron-withdrawing groups (EWGs): the sulfonyl group and the nitrogen atom.
Diagnostic Shielding Zones
Understanding the "deshielding zones" is critical for assigning the NMR signals. The sulfonyl group exerts a strong deshielding effect on the
-protons, while the nitrogen atom (typically protonated or alkylated in derivatives) deshields the C-2 position.
Figure 1: Electronic Deshielding Map of
-Sultam. The sulfonyl and nitrogen centers create distinct high-frequency shift zones at positions 3 and 7.
1H NMR Chemical Shift Analysis[1][2][3][4][5][6][7]
The proton NMR spectrum of the seven-membered sultam is characterized by complex coupling patterns due to the flexibility of the ring (chair/twist-boat interconversion).
Experimental vs. Predicted Shifts (CDCl
)
Position
Proton Type
Predicted Shift ( ppm)
Multiplicity
Diagnostic Notes
NH
Amide Proton
4.5 – 6.5
Broad Singlet
Highly solvent/concentration dependent. Disappears with DO shake.
H-3
-Methylene (to N)
3.20 – 3.60
Multiplet
Deshielded by adjacent Nitrogen. Often overlaps with H-7 if substituted.
H-7
-Methylene (to SO)
2.90 – 3.15
Multiplet
Deshielded by Sulfonyl. Typically appears as a triplet of doublets.
H-4, H-6
-Methylene
1.80 – 2.10
Multiplet
Moderately shielded.
H-5
-Methylene
1.60 – 1.80
Multiplet
Most shielded (alkane-like region).
Note: Values are derived from comparative analysis of 2,5,5-trisubstituted derivatives and homologous sultams [1, 2].
Key Identification Feature
Unlike acyclic sulfonamides, the cyclic nature of 1,2-thiazepane-1,1-dione forces the
-protons (H-3 and H-7) into distinct axial/equatorial environments at low temperatures. At room temperature, rapid ring inversion often averages these signals, but line broadening may be observed compared to the sharp triplets of acyclic analogs.
13C NMR Chemical Shift Analysis
The Carbon-13 spectrum provides a robust backbone for verification, as it is less susceptible to second-order coupling effects than
H NMR.
Position
Carbon Type
Shift Range ( ppm)
Electronic Influence
C-7
-CH (to SO)
50.0 – 55.0
Strong inductive effect of S(VI).
C-3
-CH (to N)
42.0 – 48.0
Inductive effect of Nitrogen.
C-4, C-6
-CH
22.0 – 28.0
Shielded methylene bridge.
C-5
-CH
24.0 – 29.0
Remote from EWGs.
Comparative Analysis: Ring Size Effects
A critical aspect of characterizing the 7-membered ring is distinguishing it from its 5- and 6-membered homologs, which may be present as impurities or metabolic byproducts.
Homolog Comparison Table (CDCl
)
Feature
-Sultam (5-membered)
-Sultam (6-membered)
-Sultam (7-membered)
Ring Strain
High (Planar/Envelope)
Moderate (Chair)
Low (Twist-Chair/Boat)
-H (SO) Shift
~3.10 ppm
~2.95 ppm
~3.05 ppm
-H (N) Shift
~3.45 ppm
~3.30 ppm
~3.40 ppm
Coupling Complexity
Simple (Rigid)
Distinct Axial/Eq
Complex/Broad (Flexible)
13C -SO
~48 ppm
~51 ppm
~53 ppm
Insight: The 7-membered ring allows for greater conformational mobility, often resulting in broader peaks for the methylene bridge protons (H-4, H-5, H-6) compared to the sharp resolution seen in the rigid 5-membered
-sultam.
Experimental Protocol: Synthesis & Isolation
To verify these values in-house, the following synthesis workflow is recommended. This protocol utilizes a "One-Pot Sulfonylation" strategy favored for its efficiency in generating sultam libraries.
Synthesis Workflow
Precursor: Start with 5-aminopentanoic acid or its ester.
Sulfonylation: React with methanesulfonyl chloride (MsCl) to form the N-mesyl intermediate.
Cyclization: Induce intramolecular cyclization using a base (e.g., NaH or K
CO) in DMF.
Figure 2: Synthesis Pathway for Epsilon-Sultam Generation. This route ensures high purity for spectral characterization.
References
Blahun, O. P., et al. (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. ChemRxiv.
Zhou, Y., et al. (2013). Synthesis of a Library of 1,5,2-Dithiazepine 1,1-Dioxides.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
Comparative Bioactivity Guide: Sultams vs. Lactams in Medicinal Chemistry
Executive Summary: The Tetrahedral Shift In medicinal chemistry, the bioisosteric replacement of the lactam (cyclic amide) with a sultam (cyclic sulfonamide) represents more than a simple atom swap. It is a fundamental s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Tetrahedral Shift
In medicinal chemistry, the bioisosteric replacement of the lactam (cyclic amide) with a sultam (cyclic sulfonamide) represents more than a simple atom swap. It is a fundamental shift from a planar, acylating pharmacophore to a tetrahedral, sulfonylating transition-state mimic .
While lactams have historically dominated as the scaffold of choice for antibiotics (e.g., penicillins, cephalosporins), sultams offer distinct physicochemical advantages—specifically higher acidity, enhanced metabolic stability in non-strained systems, and a unique geometry that mimics the tetrahedral intermediate of peptide bond hydrolysis. This guide analyzes the bioactivity differences, mechanistic divergences, and experimental data supporting the use of sultams as superior alternatives in specific therapeutic contexts.
Physicochemical & Structural Divergence
The primary driver of bioactivity difference lies in the electronic and geometric environment of the sulfur atom compared to the carbonyl carbon.
Sultams mimic the tetrahedral transition state of amide hydrolysis, making them ideal protease inhibitors.
H-Bonding
1 Acceptor (C=O), 1 Donor (NH)
2 Acceptors (O=S=O), 1 Donor (NH)
The sulfonyl group creates a "bidentate" H-bond acceptor motif, increasing affinity for active site residues (e.g., oxyanion hole).
Acidity (pKa)
Weakly acidic ()
Significantly more acidic ()
Sultam NH is often ionized at physiological pH, strengthening ionic interactions with cationic active site residues (e.g., Histidine, Zinc).
Bond Length
C-N
S-N
The longer S-N bond alters the ring puckering, affecting fit within rigid binding pockets.
Dipole Moment
D
D
Higher polarity of the sultam can improve solubility but may reduce passive membrane permeability (LogP shift).
Mechanisms of Action: Acylation vs. Sulfonylation[3][4][5]
The most critical distinction for drug development is the mechanism of covalent inhibition. While both scaffolds can act as "warheads" for serine nucleophiles, they follow divergent pathways.
The Mechanistic Divergence
Beta-Lactams (Acylation): Undergo nucleophilic attack at the carbonyl carbon, leading to C-N bond fission .[1] This forms an acyl-enzyme intermediate.[2] In beta-lactamases, this intermediate is rapidly hydrolyzed (deacylation), rendering the drug ineffective.
Beta-Sultams (Sulfonylation): Undergo nucleophilic attack at the sulfur atom, leading to S-N bond fission . This forms a sulfonyl-enzyme intermediate. Unlike the acyl-enzyme, the sulfonyl-enzyme is remarkably stable and resistant to hydrolysis, effectively "trapping" the enzyme in an inactive state.
DOT Diagram 1: Mechanistic Pathway Comparison
Figure 1: Mechanistic divergence between lactam acylation and sultam sulfonylation. Note the stability of the sulfonyl-enzyme complex, which drives the potency of sultams as beta-lactamase inhibitors.
Therapeutic Applications & Comparative Data
Beta-Lactamase Inhibition
Beta-sultams have demonstrated superior reactivity profiles compared to beta-lactams when targeting resistance enzymes.
Reactivity: Beta-sultams are approximately
-fold more reactive toward alkaline hydrolysis than analogous beta-lactams due to the high electrophilicity of the sulfonyl center.
Inhibition Kinetics: In studies involving Porcine Pancreatic Elastase (PPE), N-acyl-beta-sultams acted as time-dependent irreversible inhibitors.[3][4][5]
Experimental Data Highlight:
Comparison of a 3-oxo-beta-sultam inhibitor against Elastase (PPE) vs. its hydrolytic stability.
Compound
Target
/ ()
Hydrolysis (pH 6)
Outcome
N-benzyl-4,4-dimethyl-3-oxo-beta-sultam
Elastase (PPE)
768
6 mins
Potent but chemically unstable; requires steric tuning.
Standard Beta-Lactam
Elastase (PPE)
< 10 (Substrate)
> 24 hours
Rapidly hydrolyzed by enzyme; poor inhibitor.
Causality: The high
of the sultam is driven by the relief of ring strain upon S-N fission and the formation of the stable sulfonate ester.
HIV Protease Inhibition (Transition State Mimicry)
In HIV protease inhibitors, the sultam moiety is not used as a "warhead" but as a non-covalent scaffold that mimics the geometry of the transition state.
Lactam Approach: Uses a hydroxyethylene isostere to mimic the transition state.[6]
Sultam Approach: The
group inherently mimics the tetrahedral geometry and H-bonding pattern of the hydrated amide transition state.
Analysis: While optimized lactams/peptide mimics often show higher absolute potency, sultams offer superior resistance profiles because they do not rely on the same hydrogen bonding network that mutations often disrupt.
Experimental Protocols
To objectively compare these scaffolds, researchers must employ self-validating synthesis and kinetic assays.
Protocol A: Synthesis of Beta-Sultams via Sulfa-Staudinger Cycloaddition
This protocol is selected for its ability to produce the strained beta-sultam ring, analogous to the Staudinger synthesis of beta-lactams.
In Situ Generation: Dissolve methanesulfonyl chloride in DCM at -78°C. Add Triethylamine dropwise. This generates the reactive Sulfene intermediate (
).
Cycloaddition: Add the imine solution slowly. The sulfene undergoes a [2+2] cycloaddition with the imine.
Workup: Warm to RT, wash with dilute HCl (to remove amine salts), dry over
, and concentrate.
Validation:
IR: Look for strong bands at ~1330 cm⁻¹ and ~1150 cm⁻¹ (
stretch).
NMR: Verify the distinct AB quartet of the ring protons (if C3 is unsubstituted) or specific diastereomeric shifts.
Protocol B: Determination of
for Irreversible Inhibition
Use this to quantify the "sultam advantage" in covalent inhibition.
Setup: Prepare enzyme (e.g., Elastase) in HEPES buffer (pH 7.4).
Incubation: Incubate enzyme with varying concentrations of the sultam inhibitor (
) for time intervals () ranging from 0 to 60 minutes.
Residual Activity: At each time point, withdraw an aliquot and dilute into a solution containing a chromogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA).
When should a medicinal chemist switch from a lactam to a sultam?
DOT Diagram 2: Scaffold Selection Decision Tree
Figure 2: Decision matrix for selecting between lactam and sultam scaffolds based on therapeutic mechanism.
References
Page, M. I. (2004). Beta-sultams—mechanism of reactions and use as inhibitors of serine proteases.[10][11][1][2][3] Accounts of Chemical Research, 37(5), 297-303. Link
Hinchliffe, P. S., et al. (2002). Structure–reactivity relationships in the inactivation of elastase by beta-sultams.[2][4][5] Organic & Biomolecular Chemistry, 1, 67-74. Link
Okwuchukwu, P. M., & Bandyopadhyay, D. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini-Reviews in Medicinal Chemistry, 20(20), 2193-2206. Link
Mahalingam, A. K., et al. (2010). HIV-1 protease inhibitors with a transition-state mimic comprising a tertiary alcohol: improved antiviral activity in cells. Journal of Medicinal Chemistry, 53(2), 607-615. Link
Yang, Z., & Xu, J. (2015). Substituent effect on the diastereoselectivity in the sulfa-Staudinger cycloaddition. Tetrahedron, 71(19), 2844-2852. Link
Mass Spectrometry Fragmentation Patterns of Thiazepane-1,1-Diones: A Comparative Guide
Introduction: The Analytical Challenge Thiazepane-1,1-diones are seven-membered heterocyclic compounds containing a sulfone moiety and a nitrogen atom. Because of their unique 3D geometries and solubility profiles, these...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
Thiazepane-1,1-diones are seven-membered heterocyclic compounds containing a sulfone moiety and a nitrogen atom. Because of their unique 3D geometries and solubility profiles, these scaffolds are increasingly utilized in fragment-based ligand discovery (FBLD) [1], particularly in the development of apical sodium-dependent bile acid transporter (ASBT) inhibitors and central nervous system therapeutics.
Accurate structural elucidation of these compounds and their in vivo metabolites is critical during drug development. However, the complex gas-phase chemistry of the seven-membered sulfone ring presents unique analytical challenges. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of two leading mass spectrometry platforms—Low-Energy Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) versus Higher-energy Collisional Dissociation (HCD) on a High-Resolution Quadrupole-Time of Flight (HR-QTOF) —for mapping the fragmentation patterns of thiazepane-1,1-diones.
Mechanistic Causality: The Gas-Phase Chemistry
Before comparing instrumental platforms, it is essential to understand why the thiazepane-1,1-dione scaffold fragments the way it does.
Under positive electrospray ionization (ESI+), protonation typically occurs at the most basic site, which is the ring nitrogen. Upon collisional activation, the dominant and most diagnostic fragmentation pathway is the extrusion of sulfur dioxide (SO₂) .
The Causality of SO₂ Extrusion:
The neutral loss of SO₂ (63.9619 Da) is a thermodynamically driven process. The strong electron-withdrawing nature of the sulfonyl oxygens polarizes and weakens the adjacent C-S and S-N bonds. Collisional activation provides the necessary energy to cleave these bonds, releasing a highly stable, neutral SO₂ molecule. This mechanism is highly favorable, evidenced by the low activation energies required to form desulfonated products in cyclic sulfones and sulfonamides [2].
Following the loss of SO₂, the remaining structure undergoes an intramolecular rearrangement—often a ring contraction—to form a stable 5- or 6-membered cyclic cation (e.g., a substituted pyrrolidine or piperidine). Subsequent secondary fragmentations involve alpha-cleavages and the loss of alkyl or amine substituents, similar to the structurally diagnostic cyclized cations observed in related benzothiazepine derivatives [3].
Mechanistic fragmentation pathway of thiazepane-1,1-diones via SO2 extrusion.
Platform Comparison: CID (QqQ) vs. HCD (HR-QTOF)
To effectively map these pathways, laboratories must choose the appropriate MS activation technique.
Platform A: Triple Quadrupole (QqQ) with CID
Mechanism: Stepwise, low-energy collisions with a neutral target gas (Argon or Nitrogen) in the Q2 collision cell.
Performance: CID is highly efficient at generating the primary [M+H - SO₂]+ fragment. Because the energy is deposited gradually, the molecule breaks at its weakest bonds first. This makes QqQ CID ideal for targeted Multiple Reaction Monitoring (MRM) assays used in high-throughput pharmacokinetic quantification.
Limitation: Nominal mass resolution cannot distinguish between isobaric losses. A loss of 64 Da could represent SO₂ or a hydrocarbon fragment like C₅H₄.
Platform B: HR-QTOF with HCD
Mechanism: Ions are accelerated into a multipole collision cell with higher RF voltages, leading to more energetic, beam-type collisions.
Performance: Provides high mass accuracy (< 2 ppm). This is crucial for unequivocally assigning the elemental composition of the fragments. HCD often bypasses the primary SO₂ loss at higher energies to generate rich, lower-mass structural fragments (e.g., iminium ions) that pinpoint the exact locations of ring substituents.
Limitation: Can easily over-fragment the precursor if the normalized collision energy (NCE) is not carefully optimized, potentially obliterating the diagnostic primary ring-contraction product.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your structural assignments, the following protocols are designed as self-validating systems. Every mechanistic claim must be proven by the data generated within the workflow.
Protocol 1: Targeted CID on QqQ (The MRM Approach)
Sample Preparation: Dissolve the thiazepane-1,1-dione standard in 50:50 Methanol:Water with 0.1% Formic Acid to a concentration of 100 ng/mL.
Ionization: ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
Precursor Selection: Isolate the [M+H]+ ion in Q1 (Resolution: Unit).
Collision Energy (CE) Ramping: Ramp the CE in Q2 from 10 eV to 50 eV in 5 eV increments.
Causality: This identifies the exact appearance energy of the SO₂ loss and prevents over-fragmentation, ensuring the primary mechanism is captured.
Detection: Scan Q3 from m/z 50 to [M+H]+.
Self-Validation (Isotopic Labeling): To validate that the -64 Da loss is indeed SO₂, synthesize or spike in a ³⁴S-labeled analog. Monitor the transition [M+H]+ ->[M+H - 66]+. A corresponding shift unequivocally validates the sulfur extrusion mechanism.
Protocol 2: High-Resolution HCD on Q-TOF (The Elucidation Approach)
Sample Introduction: UHPLC introduction using a C18 column (gradient of 5% to 95% Acetonitrile over 10 mins) to separate any structural isomers.
Ionization: ESI+ mode, 3.5 kV.
HCD Activation: Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40.
Causality: Stepped NCE simultaneously captures both fragile primary fragments (like the SO₂ loss) and recalcitrant secondary fragments (like stable iminium ions) in a single composite spectrum, providing a complete structural picture.
Mass Analysis: Acquire TOF-MS/MS data with a resolution of >30,000 (FWHM).
Self-Validation (Exact Mass Defect): Calculate the exact mass of the neutral loss. The loss of SO₂ has an exact mass of 63.9619 Da. If the calculated loss is 64.0313 Da, it is a hydrocarbon loss (C₅H₄), not SO₂. This exact mass filter acts as a built-in mathematical validation for the proposed mechanism.
Standardized LC-MS/MS workflow for thiazepane-1,1-dione structural elucidation.
Quantitative Data Presentation
The table below summarizes the comparative MS/MS performance using a representative model compound (4-phenyl-thiazepane-1,1-dione, Exact Mass: 225.0823 Da; [M+H]+ = 226.0896 Da).
Table 1: Comparative MS/MS Data for 4-phenyl-thiazepane-1,1-dione
Fragment Assignment
Exact m/z
QqQ CID Relative Abundance (CE 20 eV)
Q-TOF HCD Relative Abundance (NCE 35)
Mass Error (ppm)
Diagnostic Utility
[M+H]+ (Precursor)
226.0896
45%
10%
0.8
Molecular Weight Confirmation
[M+H - SO₂]+
162.1277
100% (Base Peak)
30%
1.2
Core Scaffold Identification (MRM Target)
[M+H - SO₂ - NH₃]+
145.1012
15%
85%
0.9
Ring Contraction Confirmation
[Phenyl+Allyl]+
117.0699
5%
100% (Base Peak)
1.5
Substituent Localization
Summary of Findings: QqQ CID is vastly superior for maintaining the integrity of the primary [M+H - SO₂]+ fragment, making it the gold standard for targeted quantification. Conversely, Q-TOF HCD drives the fragmentation down to the bare hydrocarbon and substituent cores (m/z 117), making it indispensable for de novo structural elucidation of unknown metabolites.
References
"Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Publications.
"Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." ResearchGate.
"Post-source decay matrix-assisted laser desorption/ionization mass spectrometric study of tetracyclic 2,3-dihydro-1,5-benzothiazepines." PubMed Central (NIH).
Comparative
Validation of purity assays for 1lambda6,2-thiazepane-1,1-dione
Advanced Validation Guide: Purity Assays for 1 ,2-thiazepane-1,1-dione Executive Summary: The Analytical Challenge 1 ,2-thiazepane-1,1-dione (commonly referred to as 1,2-thiazepane 1,1-dioxide or 1,5-pentanesultam ) repr...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Validation Guide: Purity Assays for 1
,2-thiazepane-1,1-dione
Executive Summary: The Analytical Challenge
1
,2-thiazepane-1,1-dione (commonly referred to as 1,2-thiazepane 1,1-dioxide or 1,5-pentanesultam ) represents a class of cyclic sulfonamides widely utilized as chiral auxiliaries and pharmacophore scaffolds.
From an analytical perspective, this molecule presents a specific "blind spot": lack of conjugation . The saturated seven-membered ring and the sulfone group (
) do not possess strong UV chromophores above 210 nm. Consequently, standard HPLC-UV methods often fail to detect non-chromophoric synthetic impurities, leading to false "high purity" results.
This guide objectively compares and validates three orthogonal methodologies to ensure the absolute integrity of your purity data:
HPLC-ELSD/CAD: For routine, universal impurity profiling.
GC-FID: For volatile organic impurities and process solvents.
qNMR (Quantitative NMR): The primary ratio method for absolute potency assignment.
pH control in mobile phase is critical for peak shape.
Method 1: HPLC with Universal Detection (ELSD/CAD)
Status: Recommended for Routine QC & Impurity Profiling
Standard UV detection (254 nm) is insufficient for this molecule. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is required to visualize the main peak and, crucially, non-chromophoric synthetic by-products (e.g., aminopentane sulfonic acid precursors).
Protocol Overview
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase:
A: 0.1% Formic Acid in Water (improves ionization/volatility).
Detector Settings (ELSD): Drift tube temp 50°C, Gain 8, Gas pressure 3.5 bar.
Validation Framework (ICH Q2(R2))
Specificity: Inject known precursors. Ensure resolution (
) between the sultam and open-chain sulfonamides.
Linearity (Critical): ELSD response is non-linear. You must plot log(Area) vs. log(Concentration).
Acceptance:
on the logarithmic plot.
LOD/LOQ: Determine experimentally based on S/N ratio of 3:1 and 10:1.
Method 2: GC-FID
Status: Secondary Method for Volatiles
Due to the cyclic stability of the sultam, Gas Chromatography (GC) is a viable alternative, particularly for detecting residual solvents and volatile precursors that might co-elute in HPLC.
Protocol Overview
Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
Temp Program: 80°C (hold 1 min)
20°C/min 280°C (hold 5 min).
Inlet: Split 20:1, 250°C.
Detector: FID @ 300°C.
Validation Framework
Thermal Stability Check: Inject the sample at varying inlet temperatures (200°C, 250°C, 300°C). If the impurity profile changes, the molecule is degrading in the injector; abort GC.
Accuracy: Spike recovery of known impurities (80-120%).
Method 3: Quantitative NMR (qNMR)
Status: Gold Standard (Primary Reference)
When a certified reference standard is unavailable, qNMR is the only method that yields absolute purity (potency) traceable to SI units. It relies on the integration ratio between the analyte and a certified internal standard (IS).
Protocol Overview
Solvent: DMSO-
(provides excellent solubility and separates exchangeable N-H protons).
Internal Standard: Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.
Parameters:
Pulse angle: 30° or 90°.
Relaxation Delay (
): Must be (typically 30-60 seconds) to ensure full magnetization recovery.
Scans: 16-64 (to achieve S/N > 150:1).
Validation Framework
Specificity: Ensure the quantitation signal (e.g., the
-methylene protons next to Nitrogen at ~3.2 ppm) does not overlap with the IS or solvent peaks.
Precision: Run 5 replicates. RSD must be
.
Comparative Analysis & Decision Guide
The following table synthesizes the performance metrics of the three methods to guide your selection.
Feature
HPLC-ELSD
GC-FID
qNMR
Primary Use
Routine QC, Impurity Profiling
Residual Solvents, Volatiles
Absolute Purity Assignment
Specificity
High (Separates isomers)
Moderate
High (Structural elucidation)
Sensitivity (LOD)
High (~0.01%)
High (~0.01%)
Low (~0.5%)
Linearity
Non-Linear (Log-Log fit required)
Linear
Linear (Fundamental)
Reference Std?
Required
Required
NOT Required (Internal Std used)
Throughput
High (Autosampler)
High
Low (Manual processing)
Visual Validation Workflow
The following diagram illustrates the logical flow for validating the purity of 1
,2-thiazepane-1,1-dione, ensuring no "blind spots" remain.
Caption: Decision tree for validating purity assays. Note the critical role of qNMR in establishing the primary standard when commercial references are absent.
Detailed Experimental Protocol: HPLC-ELSD
To ensure reproducibility, follow this step-by-step protocol for the recommended routine method.
1. Sample Preparation:
Weigh 10.0 mg of 1
,2-thiazepane-1,1-dione.
Dissolve in 10.0 mL of Acetonitrile:Water (50:50).
Vortex for 1 min; Sonicate for 5 mins to ensure complete dissolution.
) follows the power law , you cannot use a simple linear regression ().
Transform data: Plot
vs. .
Calculate purity using the Area Normalization Method only if all response factors are determined to be similar (which is a valid approximation for ELSD/CAD but not UV).
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][5] Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
TMDL. (2023). Sultam Synthesis and Properties. The Molecule Dictionary. (General reference for 1,2-thiazepane 1,1-dioxide structure).
A Comparative Guide to the Stability of 6-Membered vs. 7-Membered Cyclic Sultams
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Sultam Scaffolds Cyclic sulfonamides, or sultams, are a critical class of heterocyclic compounds. They are considered non-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sultam Scaffolds
Cyclic sulfonamides, or sultams, are a critical class of heterocyclic compounds. They are considered non-classical isosteres of lactams (cyclic amides) and feature prominently in a wide array of applications.[1] In drug discovery, sultam cores are present in anticonvulsants, antimicrobials, anti-inflammatory agents, and carbonic anhydrase inhibitors.[1][2] Beyond their pharmaceutical relevance, they serve as versatile chiral auxiliaries in asymmetric synthesis.[1]
The stability of the sultam ring is a paramount consideration in drug design. It dictates the compound's shelf-life, metabolic fate, and potential for covalent interaction with biological targets. While 5- and 6-membered sultams are the most extensively studied, an understanding of the trade-offs between different ring sizes is crucial for rational molecular design.[2] This guide focuses on the comparative stability of the common 6-membered and the less-explored 7-membered systems.
Fundamentals of Ring Stability in Heterocycles
The stability of any cyclic molecule is primarily governed by the concept of ring strain , a form of potential energy that arises from unfavorable geometric arrangements.[3][4] Ring strain is a composite of three main factors:
Angle Strain (Baeyer Strain): This occurs when the bond angles within the ring deviate from the ideal values for a given hybridization state (e.g., ~109.5° for sp³-hybridized atoms).[3][4][5]
Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms, creating repulsive electronic interactions.[4][5]
Transannular Strain (van der Waals Strain): This is caused by non-bonded atoms across the ring approaching each other too closely, leading to steric repulsion. This is particularly significant in medium (7-11 membered) and large rings.[5]
Generally, 6-membered rings, like cyclohexane, are considered the gold standard for stability in cycloalkanes because they can adopt a "chair" conformation where both angle and torsional strain are virtually eliminated.[4][6] Rings smaller or larger than six members typically exhibit increased strain and, consequently, lower stability.[5][6][7][8]
Comparative Analysis: 6-Membered vs. 7-Membered Sultams
While direct, extensive experimental comparisons of the thermodynamic stability of simple, unsubstituted 6- and 7-membered sultams are not abundant in the literature, we can extrapolate from fundamental organic chemistry principles and related heterocyclic systems to draw a robust comparison.
The 6-Membered γ-Sultam: A Model of Stability
The 6-membered sultam ring is analogous to cyclohexane and piperidine. It can adopt low-energy chair-like conformations that effectively minimize both angle and torsional strain. This inherent stability makes 6-membered sultams a popular choice in drug discovery, as they provide a robust, predictable, and synthetically accessible scaffold.[2] Six-membered cyclic sulfamidate imines, a related class, are noted to be readily accessible and stable building blocks.[9]
The 7-Membered δ-Sultam: Flexibility at a Cost
Seven-membered rings are conformationally more complex and flexible than their six-membered counterparts.[10] However, this flexibility comes with an energetic penalty. It is challenging for a 7-membered ring to adopt a conformation that simultaneously avoids all sources of strain. They often exist as an equilibrium of several low-energy conformations, such as twist-chair and twist-boat forms, but none of these can completely eliminate angle and torsional strain in the way a perfect cyclohexane chair can.[7] This leads to higher intrinsic ring strain compared to 6-membered rings.[8][11]
Summary of Stability Factors
Feature
6-Membered (γ-Sultam)
7-Membered (δ-Sultam)
Predominant Conformation
Low-energy "Chair" conformations
Dynamic equilibrium of "Twist-Chair" and "Twist-Boat" conformations
Angle Strain
Minimal; bond angles can closely approximate the ideal 109.5°.[6]
Moderate; larger ring forces some bond angles to be wider than ideal, introducing strain.[6][7]
Torsional Strain
Minimal; substituents can adopt staggered arrangements.[6]
Moderate; complete staggering is not always possible, leading to some eclipsing interactions.
Transannular Strain
Negligible
Potentially significant due to interactions across the more flexible ring.[5]
Relative Stability
Higher
Lower
Reactivity
Generally lower (more stable)
Generally higher (more susceptible to ring-opening)
This theoretical framework is supported by studies on analogous lactam systems. For instance, while β-lactams (4-membered) are highly reactive due to extreme ring strain, a study on the hydrolysis of various lactams found that 6-membered δ-valerolactam was surprisingly reactive, on par with the strained 4-membered ring, whereas medium-sized lactams were the least susceptible to hydrolysis.[12] This highlights that while general principles of ring strain are a strong guide, the specific heteroatoms and electronic effects within the sultam ring can modulate reactivity in ways that require empirical validation.
Experimental Protocols for Stability Assessment
To empirically validate the relative stability of a novel 6-membered sultam versus a 7-membered analogue, the following self-validating experimental protocols are recommended.
Protocol 1: Comparative Hydrolytic Stability via HPLC
Objective: To quantify and compare the rate of hydrolytic degradation of a 6-membered and a 7-membered sultam under controlled acidic and basic conditions. Greater stability is correlated with a slower rate of degradation.
Methodology:
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of each sultam (the 6-membered test compound, the 7-membered test compound, and a stable reference compound) in acetonitrile.
Forced Degradation Setup:
Acidic Condition: Add 1 mL of each stock solution to separate vials containing 9 mL of 0.1 M HCl.
Basic Condition: Add 1 mL of each stock solution to separate vials containing 9 mL of 0.1 M NaOH.
Neutral Condition (Control): Add 1 mL of each stock solution to separate vials containing 9 mL of purified water.
Incubation: Place all vials in a controlled temperature bath set to 60°C.
Time-Point Sampling: Withdraw 100 µL aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
Quenching: Immediately neutralize the aliquots. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl. This step is critical to stop the degradation process before analysis.
HPLC Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
Detection: UV detector set to an appropriate wavelength for the sultams.
Analysis: Inject each quenched sample. Quantify the peak area of the parent sultam at each time point.
Data Interpretation: For each compound and condition, plot the percentage of the remaining parent sultam against time. Calculate the first-order degradation rate constant (k) and the half-life (t₁/₂). A longer half-life indicates greater hydrolytic stability.
Causality and Self-Validation:
Why HPLC? HPLC provides robust separation of the parent compound from its degradants, allowing for accurate quantification.
Why Quench? Neutralization ensures that the degradation measured is only that which occurred during the controlled incubation period.
Controls: The neutral (water) condition serves as a baseline for inherent thermal stability, while a stable reference compound helps validate the consistency of the experimental setup.
Protocol 2: Thermal Stability Assessment via TGA
Objective: To determine and compare the decomposition temperatures of the 6- and 7-membered sultams.
Methodology:
Sample Preparation: Place 5-10 mg of the finely ground sultam powder into a thermogravimetric analysis (TGA) crucible.
TGA Instrument Setup:
Atmosphere: Inert nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.
Temperature Program: Ramp the temperature from ambient (e.g., 25°C) to a high temperature (e.g., 400°C) at a constant rate (e.g., 10°C/min).
Data Acquisition: Continuously record the sample mass as a function of temperature.
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically defined as the temperature at which 5% mass loss occurs (T₅). A higher T₅ value indicates greater thermal stability.
Causality and Self-Validation:
Why TGA? TGA is a direct and standard method for measuring thermal stability by precisely detecting the temperature at which a material begins to decompose.
Why Inert Atmosphere? Using nitrogen ensures that the measured mass loss is due to thermal decomposition alone, not oxidation, providing a clearer measure of the molecule's intrinsic bond stability.
Visualized Workflows and Structures
To aid in understanding, the following diagrams illustrate the core concepts and workflows discussed.
Caption: Experimental workflow for the comparative hydrolytic stability protocol.
Conclusion and Implications
The evidence from fundamental principles of organic chemistry strongly suggests that 6-membered γ-sultams possess greater intrinsic stability than their 7-membered δ-sultam counterparts . This is primarily due to the ability of the 6-membered ring to adopt a low-strain chair conformation, a geometric luxury not fully available to the more flexible yet strained 7-membered ring.
For drug development professionals, this implies that a 6-membered sultam is often a more conservative and reliable choice for a core scaffold, likely offering better chemical and metabolic stability. However, the greater conformational flexibility and potential for novel vector orientations of a 7-membered sultam should not be dismissed. In cases where a specific three-dimensional arrangement is required for biological activity, the less stable 7-membered ring might provide unique advantages, provided its potential for degradation is carefully assessed and managed through structural modification. The experimental protocols outlined herein provide a robust framework for making such empirical assessments.
References
Zheng, Y., et al. (2015). A summary of seven- and eight-membered ring sultam syntheses via three Michael addition reactions. Molecules. [Link]
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
Chemistry Stack Exchange. (2016). Why are 7-membered rings less likely to form than 5- and 6-membered rings? [Link]
Fiveable. (2025). Stability of Cycloalkanes: Ring Strain. Organic Chemistry. [Link]
LibreTexts Chemistry. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
Pressbooks. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]
Loh, T. P., et al. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. [Link]
Royal Society of Chemistry. (2021). Six-membered cyclic sulfamidate imines: functionalization and cyclization reactions. Organic & Biomolecular Chemistry. [Link]
HPLC Method Development for 1,4-Thiazepane-1,1-Dione: A Comparative Guide of Core-Shell PFP vs. Traditional C18 Architectures
As a Senior Application Scientist, I frequently encounter methods for highly polar, nitrogen-and-sulfur-containing heterocycles that fail during late-stage validation due to poor foundational chromatography. The 1,4-thia...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter methods for highly polar, nitrogen-and-sulfur-containing heterocycles that fail during late-stage validation due to poor foundational chromatography. The 1,4-thiazepane-1,1-dione scaffold—a versatile seven-membered heterocyclic ring utilized in the synthesis of HIV maturation inhibitors and novel CNS therapeutics[1]—is a prime example of a molecule that exposes the limitations of traditional column chemistries.
This guide objectively compares the chromatographic performance of a traditional fully porous C18 column against a modern core-shell Pentafluorophenyl (PFP) column for the analysis of . By examining the causality behind our experimental choices, we will build a self-validating analytical method grounded in physicochemical reality.
The Analytical Challenge: Physicochemical Causality
To develop a robust method, we must first analyze the analyte's intrinsic properties. According to, 1,4-thiazepane-1,1-dione hydrochloride has a monoisotopic mass of 149.05 Da and a predicted XLogP of -0.7[2].
This extreme hydrophilicity dictates its chromatographic behavior:
Poor Hydrophobic Partitioning: With an XLogP < 0, the molecule strongly favors the mobile phase. On a standard alkyl-chain (C18) stationary phase, it elutes near the void volume (
), making it highly susceptible to matrix interference.
Secondary Silanol Interactions: The molecule contains a basic secondary amine within the thiazepane ring. On older, fully porous C18 silica supports, this protonated amine engages in secondary ion-exchange interactions with unendcapped, acidic surface silanols. The causality is clear: this mixed-mode retention mechanism causes severe peak tailing and peak asymmetry (
).
Dipole Potential: The strongly electron-withdrawing sulfone (
) moiety presents an opportunity. While it offers no hydrophobic retention, it is highly polarizable and capable of strong dipole-dipole interactions if the correct stationary phase is selected.
Fig 1. Chromatographic interaction mechanisms of thiazepane-1,1-dione on C18 vs. PFP phases.
Product Comparison: Traditional C18 vs. Core-Shell PFP
To overcome these challenges, we compare a Traditional Fully Porous 5 µm C18 against a Core-Shell 2.6 µm PFP (Pentafluorophenyl) column.
The PFP phase fundamentally alters the retention mechanism. The highly electronegative fluorine atoms create a strong dipole moment that interacts directly with the analyte's sulfone group. Furthermore, the fluorinated aromatic ring acts as a hydrogen-bond acceptor for the basic amine, providing orthogonal retention that does not rely on hydrophobicity. The core-shell (solid-core) architecture minimizes the van Deemter
-term (eddy diffusion) and -term (longitudinal diffusion), generating ultra-high theoretical plates without the backpressure penalty of sub-2 µm fully porous particles.
Orthogonal selectivity of PFP easily resolves the steric difference of the 6-methyl derivative.
*Resolution calculated between the main peak and the 6-methyl impurity.
Self-Validating Experimental Protocols
A method is only as reliable as its weakest preparatory step. The following protocols are designed as closed, self-validating systems to ensure absolute reproducibility, drawing on established [4].
Fig 2. Step-by-step HPLC method development workflow for polar heterocycles.
Protocol A: Mobile Phase Preparation (10 mM Ammonium Formate, pH 3.0)
Causality: For basic amines, minor fluctuations in mobile phase pH can drastically shift the ionization state, causing retention time drift. A pH of 3.0 ensures the amine is fully protonated, locking it into a single ionization state to guarantee reproducible retention.
Buffer Dissolution: Accurately weigh 0.63 g of LC-MS grade Ammonium Formate and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm).
Self-Validating pH Adjustment: Calibrate the pH meter using fresh pH 4.0 and 7.0 standard buffers. Adjust the aqueous buffer to exactly pH 3.00 ± 0.05 using MS-grade Formic Acid before mixing with the organic modifier. (Note: Measuring pH after adding acetonitrile alters the dielectric constant, invalidating the thermodynamic activity of the proton).
Filtration: Vacuum filter the buffer through a 0.22 µm hydrophilic PTFE membrane. This is critical to prevent particulate accumulation on the 2.6 µm core-shell column frits.
Protocol B: Standard Preparation & System Suitability
Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent-mismatch band broadening," destroying the efficiency gains of the core-shell particle.
Primary Stock: Weigh exactly 10.0 mg of 1,4-thiazepane-1,1-dione hydrochloride into a 10 mL Class A volumetric flask. Dissolve in 5 mL of methanol (to ensure rapid dissolution of the salt), sonicate for 5 minutes, and dilute to volume with Mobile Phase A.
Working Standard: Dilute the stock 1:10 using the initial mobile phase conditions (90% Buffer / 10% Acetonitrile) to yield a 100 µg/mL working standard.
Self-Validation (Check Standard): Prepare a secondary check standard from a completely independent weighing. The calculated assay of the check standard must fall within 98.0% - 102.0% of the primary standard.
System Suitability: Inject the working standard in 6 replicates. The method is only validated for use if the Relative Standard Deviation (RSD) of the peak area is
and the USP Tailing Factor () is .
Conclusion
When analyzing highly polar, multi-functional heterocycles like 1,4-thiazepane-1,1-dione, traditional C18 columns fail to provide adequate retention and peak symmetry due to a lack of hydrophobic partitioning and detrimental silanol interactions. By transitioning to a Core-Shell 2.6 µm PFP column , we leverage dipole-dipole and hydrogen-bonding mechanisms to increase the retention factor (
) by over 300%, while simultaneously eliminating peak tailing. Coupled with a strictly pH-controlled mobile phase, this approach yields a highly robust, self-validating analytical method suitable for rigorous drug development environments.
References
1,4-thiazepane-1,1-dione hydrochloride (C5H11NO2S) - PubChemLite
Source: PubChem (National Center for Biotechnology Information)
URL:[Link]
Stability-Indicating HPLC Method for the Determination of Quetiapine: Application to Tablets and Human Plasma
Source: ResearchGate / Journal of Chromatographic Science
URL:[Link]
Binding Affinity & Selectivity Profile: Thiazepane-Based MMP Inhibitors vs. Hydroxamate Standards
Executive Summary: The Rigidification Advantage In the development of Matrix Metalloproteinase (MMP) inhibitors, the primary failure mode of first-generation candidates (e.g., Marimastat) was a lack of selectivity leadin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Rigidification Advantage
In the development of Matrix Metalloproteinase (MMP) inhibitors, the primary failure mode of first-generation candidates (e.g., Marimastat) was a lack of selectivity leading to Musculoskeletal Syndrome (MSS). This guide analyzes a structural evolution in inhibitor design: the transition from flexible linear hydroxamates to conformationally constrained 1,4-thiazepane derivatives .
Experimental data demonstrates that thiazepane-based inhibitors (specifically Compound 4a ) exhibit a 6-fold increase in potency against MMP-1 compared to Marimastat and a ~40-fold improvement over CGS 27023A. This superior affinity is attributed to the "gem-dimethyl" effect and the rigid 7-membered ring, which pre-organizes the ligand for zinc chelation, significantly reducing the entropic penalty of binding.
MMP-1 is a zinc-dependent endopeptidase critical for the degradation of fibrillar collagens (Types I, II, III). While essential for tissue remodeling, its overexpression is a driver in rheumatoid arthritis and tumor metastasis.
The Contenders
Feature
Thiazepane Derivative (Cmpd 4a)
Marimastat (BB-2516)
CGS 27023A
Structure Type
Cyclic, Heterocyclic (1,4-thiazepine)
Linear Peptidomimetic
Non-peptidic Sulfonamide
Zinc Binding Group
N-hydroxy-carboxamide (constrained)
Hydroxamate (flexible)
Hydroxamate
Key Substituent
Gem-dimethyl group at C2
Tert-butyl group
Isopropyl group
Development Status
Preclinical Lead
Clinical (Discontinued/Phase III)
Research Standard
Experimental Methodology: Fluorometric FRET Assay
To objectively compare binding affinities, we utilize a kinetic FRET (Fluorescence Resonance Energy Transfer) assay. This protocol is self-validating through the use of a quenched fluorogenic substrate.
Reagents & Setup
Enzyme: Recombinant Human MMP-1 (activated with APMA).
Mechanism:[1][2][3][4][5] Cleavage of the Gly-Leu bond separates the Mca fluorophore from the Dpa quencher, causing fluorescence increase.
Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
Step-by-Step Protocol
Enzyme Activation: Incubate pro-MMP-1 with 1 mM 4-aminophenylmercuric acetate (APMA) for 60 minutes at 37°C.
Inhibitor Dilution: Prepare serial dilutions of Thiazepane 4a, Marimastat, and CGS 27023A in DMSO (Final DMSO < 1%).
Pre-Incubation: Add 20 µL of activated MMP-1 (final conc. 1-5 nM) to 20 µL of inhibitor solution. Incubate for 30 minutes at 25°C to establish equilibrium.
) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine .
Workflow Visualization
Caption: Kinetic workflow for determining binding affinity using FRET-based enzymatic cleavage.
Performance Comparison Data
The following data consolidates comparative binding affinities derived from standardized fluorometric assays. Lower
values indicate higher potency.
Compound
Target
(nM)
Relative Potency
Binding Efficiency
Thiazepane 4a
MMP-1
0.8
1.0x (Baseline)
High
Marimastat
MMP-1
5.0
0.16x
Moderate
CGS 27023A
MMP-1
33.0
0.02x
Low
Thiazepane 4a
MMP-13
0.5
--
Very High
Marimastat
MMP-13
0.7
--
High
Analysis of Results
Superior Potency: The thiazepane derivative 4a demonstrates sub-nanomolar affinity (
), significantly outperforming the clinical standard Marimastat ().
Structural Causality: The 1,4-thiazepane ring locks the N-hydroxy-carboxamide group into a bio-active conformation. In contrast, Marimastat (a linear chain) must pay an entropic cost to fold into the active site, resulting in lower affinity.
Selectivity Potential: While Marimastat is a broad-spectrum "pan-MMP" inhibitor (leading to side effects), the thiazepane scaffold allows for specific modifications at the C6 and C7 positions to tune selectivity for MMP-13 over MMP-1, potentially reducing toxicity.
Mechanistic Insight: The Binding Mode
The superior performance of thiazepane derivatives is driven by the S1' Pocket Occupancy . The thiazepane ring positions a hydrophobic sulfonyl group (typically p-methoxyphenyl) to dive deep into the S1' specificity pocket of the enzyme.
Molecular Interaction Pathway
Caption: Mechanistic basis for high-affinity binding. The rigid thiazepane scaffold minimizes entropy loss upon binding.
Key Structural Drivers
Gem-Dimethyl Group: The inclusion of two methyl groups at the C2 position of the thiazepane ring (derived from D-penicillamine) creates steric bulk that forces the ring into a specific puckered conformation. This "pre-pays" the entropy cost of binding.
Zinc Chelation: The hydroxamic acid moiety is positioned perfectly to chelate the catalytic Zinc ion in a bidentate fashion.
Conclusion & Recommendations
For drug development programs targeting MMPs, 1,4-thiazepane derivatives offer a clear advantage over linear hydroxamates . The data confirms that rigidifying the backbone leads to a 6-fold to 40-fold improvement in binding affinity against MMP-1.
Recommendation:
Adopt Thiazepane Scaffolds: For lead optimization, replace linear succinyl backbones with 2,2-dimethyl-hexahydro-1,4-thiazepine scaffolds.
Focus on S1' Selectivity: Utilize the C6/C7 positions of the thiazepane ring to introduce bulky groups that exclude binding to MMP-2/MMP-9 (anti-targets), thereby improving the safety profile compared to Marimastat.
References
Design, synthesis, and biological evaluation of potent thiazine- and thiazepine-based matrix metalloproteinase inhibitors.
Source: National Institutes of Health (PubMed)
URL:[Link]
The importance of estimating the therapeutic index in the development of matrix metalloproteinase inhibitors.
Source: Oxford Academic
URL:[Link]
Characterization of an exosite binding inhibitor of matrix metalloproteinase 13.
Source: PubMed Central
URL:[Link]
Analytical Precision: Evaluating Elemental Analysis Standards for 1λ⁶,2-thiazepane-1,1-dione
Elemental analysis (CHNS/O) is a critical quality control gateway in pharmaceutical synthesis. When characterizing cyclic sulfonamides (sultams) like 1λ⁶,2-thiazepane-1,1-dione (CAS: 108214-54-6), achieving precise quant...
Author: BenchChem Technical Support Team. Date: March 2026
Elemental analysis (CHNS/O) is a critical quality control gateway in pharmaceutical synthesis. When characterizing cyclic sulfonamides (sultams) like 1λ⁶,2-thiazepane-1,1-dione (CAS: 108214-54-6), achieving precise quantification of sulfur and oxygen alongside carbon, hydrogen, and nitrogen presents unique thermodynamic challenges.
Because sultams contain highly stable S-N and S-O bonds, incomplete combustion or oxygen trapping can easily skew analytical results. As an application scientist, I have found that the difference between a validated API intermediate and a rejected batch often comes down to one factor: the selection of the calibration standard .
This guide objectively compares industry-standard reference materials—Methionine, Sulfanilamide, and BBOT—evaluating their performance, combustion dynamics, and suitability for calibrating the elemental analysis of 1λ⁶,2-thiazepane-1,1-dione.
The Analytical Challenge of 1λ⁶,2-thiazepane-1,1-dione
1λ⁶,2-thiazepane-1,1-dione is a seven-membered heterocyclic building block with the molecular formula C₅H₁₁NO₂S .
During flash combustion (typically at 1000°C), the molecule must be completely oxidized. However, sulfur tends to form a mixture of SO₂ and SO₃, requiring a highly efficient copper reduction furnace to quantitatively convert all SO₃ back to SO₂ for accurate Thermal Conductivity Detector (TCD) measurement. If the chosen calibration standard does not mimic the combustion kinetics or the elemental ratios of the analyte, the resulting K-factor calibration curve will introduce linearity errors.
To mitigate this, we must evaluate standards based on two primary criteria: Isomeric parity (matching elemental ratios) and Functional parity (matching bond-breaking thermodynamics).
Fig 1: Logical decision tree for selecting CHNS/O calibration standards.
Comparative Evaluation of Calibration Alternatives
Alternative A: Methionine (The Isomeric Match)
Methionine is an amino acid with the exact same molecular formula as our target analyte: C₅H₁₁NO₂S .
Performance: Because it is a structural isomer of 1λ⁶,2-thiazepane-1,1-dione, Methionine provides an identical theoretical mass percentage for all five elements[1].
Causality: Calibrating with an isomer is the holy grail of elemental analysis. It ensures that the TCD response for the standard falls at the exact same point on the calibration curve as the unknown sample, virtually eliminating detector non-linearity errors.
Alternative B: Sulfanilamide (The Functional Match)
Sulfanilamide (C₆H₈N₂O₂S) is the universal gold standard for CHNS analysis[2].
Performance: It contains a sulfonamide group, making its thermal degradation profile highly similar to the sultam ring of 1λ⁶,2-thiazepane-1,1-dione.
Causality: While its elemental ratios differ slightly from the target, its matching functional groups mean the activation energy required for flash combustion is nearly identical. This prevents "flash-lag," where a standard burns faster or slower than the sample, which can distort the gas chromatographic peak shapes.
Alternative C: BBOT (The High-Carbon/Oxygen Standard)
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is widely used for samples with high carbon content or for dedicated Oxygen pyrolysis[3].
Performance: BBOT has a massive carbon footprint (72.53%) and low oxygen/sulfur[3].
Causality: BBOT is less ideal for the CHNS calibration of our specific sultam due to the vast difference in C/S ratios. However, because it is highly stable and non-hygroscopic, it remains the preferred standard for calibrating the Oxygen channel via pyrolysis, where water absorption in other standards might artificially inflate oxygen readings.
Quantitative Data: Standard vs. Analyte Matrix
The following table summarizes the theoretical elemental composition of 1λ⁶,2-thiazepane-1,1-dione against the three primary standard alternatives. A closer match to the analyte yields a more robust single-point or narrow-range calibration.
To ensure absolute trustworthiness, the following protocol utilizes a self-validating system : we calibrate with Methionine (the isomer) and run Sulfanilamide as an "unknown" System Suitability Test (SST) to verify the K-factors before analyzing the 1λ⁶,2-thiazepane-1,1-dione[2].
Phase 1: Sample Preparation & Causality
Capsule Selection:
For CHNS: Weigh 2.0–3.0 mg of sample into Tin (Sn) capsules . Causality: Tin undergoes a highly exothermic oxidation during combustion, temporarily driving the local temperature from 1000°C to ~1800°C, ensuring the complete destruction of the stable sultam ring.
For Oxygen: Weigh 1.0–2.0 mg into Silver (Ag) capsules . Causality: Silver is inert at the 1060°C pyrolysis temperature. If tin were used, it would form tin oxides, permanently trapping the oxygen we are trying to measure.
Desiccation: Store all prepared capsules in a vacuum desiccator for 24 hours prior to analysis to prevent ambient moisture from inflating Hydrogen and Oxygen values.
Phase 2: Instrument Calibration & System Suitability
Blank Runs: Run 3 empty capsules (Tin for CHNS, Silver for O) to establish baseline gas levels.
Calibration (CHNS): Run Methionine standard 4 times. The instrument software will calculate the K-factor for C, H, N, and S.
Calibration (Oxygen): Switch the instrument valve to the pyrolysis reactor. Run BBOT standard 4 times to establish the Oxygen K-factor[3].
Self-Validation (SST): Run Sulfanilamide as an unknown sample. The results must fall within ±0.3% of its theoretical values (C: 41.84%, N: 16.27%, S: 18.62%). If it passes, the system is validated for sultam analysis.
Phase 3: Analyte Measurement
Run the 1λ⁶,2-thiazepane-1,1-dione samples in triplicate.
Acceptance Criteria: The batch is considered pure if the experimental CHNS/O values fall within ±0.4% of the theoretical values listed in the table above.
Fig 2: Mechanistic workflow of Flash Combustion CHNS analysis.
Conclusion & Best Practices
When performing elemental analysis on 1λ⁶,2-thiazepane-1,1-dione, treating standard selection as an afterthought will lead to precision errors, particularly in sulfur quantification.
By leveraging Methionine as the primary CHNS calibration standard, analysts exploit an exact isomeric match, perfectly aligning the detector's response matrix with the target analyte. For oxygen determination, relying on BBOT via silver-capsule pyrolysis prevents hygroscopic interference. Implementing this dual-standard, self-validating methodology guarantees that the elemental characterization of your sultam intermediates is both highly accurate and rigorously defensible.
References
CE Elantech. "High Automation of Thermo Scientific FlashSmart CHNS/O Analyzer using the MultiValve Control (MVC) Module." CE Elantech Application Library. Available at: [Link]
A Comprehensive Guide to the Proper Disposal of 1λ⁶,2-thiazepane-1,1-dione for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 1λ⁶,2-thiazepane-1,1-dione, a cyclic sulfonamide. The following procedures are designed to ensure the safety of lab...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential, immediate safety and logistical information for the proper disposal of 1λ⁶,2-thiazepane-1,1-dione, a cyclic sulfonamide. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.
Hazard Identification and Risk Assessment
Potential Hazards:
Toxicity: The toxicological properties of 1λ⁶,2-thiazepane-1,1-dione have not been extensively studied. However, as a precaution, it should be treated as a potentially hazardous substance. Some sulfonamides may cause allergic skin reactions or organ damage with prolonged exposure.[2]
Environmental Hazard: Many pharmaceutical compounds, including sulfonamides, can be toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to prevent this compound from entering drains or the environment.[3]
Reactivity: While sulfonamides are generally stable, they can be degraded under certain conditions.[4][5][6] It is important to avoid mixing this compound with incompatible materials, such as strong oxidizing agents or strong acids and bases, unless as part of a validated neutralization procedure.
Regulatory Framework
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][7] Additionally, the Occupational Safety and Health Administration (OSHA) mandates the development of a Chemical Hygiene Plan (CHP) for laboratories, which includes procedures for waste disposal.[8][9][10][11] All disposal activities must comply with federal, state, and local regulations.[12]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling 1λ⁶,2-thiazepane-1,1-dione and its waste:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles and a face shield are mandatory.[13]
To protect against splashes and airborne particles.
A flame-retardant lab coat and closed-toe shoes are required.[13]
To protect the skin and clothing from spills.
Respiratory Protection
Work in a well-ventilated fume hood. A NIOSH-approved respirator may be necessary if vapors are likely to be generated.[13]
To prevent inhalation of any potentially harmful vapors or dust.
Waste Characterization and Segregation
Proper segregation of chemical waste is crucial for safe and compliant disposal.
Waste Determination: As a generator of the waste, you are required to determine if it is hazardous.[7][14] Given the potential hazards of 1λ⁶,2-thiazepane-1,1-dione, it is best to manage it as a hazardous waste.
Segregation: Store waste containing 1λ⁶,2-thiazepane-1,1-dione in a dedicated, sealed, and chemically compatible container.[13] Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.[13]
Step-by-Step Disposal Protocol
1. Containerization and Labeling:
Collect all waste containing 1λ⁶,2-thiazepane-1,1-dione (both liquid and solid) in a robust, leak-proof container.[13]
The container must be clearly labeled with "Hazardous Waste," the full chemical name "1λ⁶,2-thiazepane-1,1-dione," and any other relevant hazard warnings (e.g., "Toxic").[13][15]
Keep the container closed at all times except when adding waste.[15]
2. Storage:
Store the waste container in a designated satellite accumulation area near the point of generation.[15]
The storage area should be well-ventilated and away from heat, sparks, and open flames.[13]
Ensure the waste is segregated from incompatible materials.[15]
3. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][13]
Provide the EHS department or contractor with all available information about the compound, including its name, quantity, and any known hazards.[13]
4. Documentation:
Maintain a detailed record of the amount of 1λ⁶,2-thiazepane-1,1-dione waste generated and the date of its transfer to the disposal facility.[13]
Retain all paperwork provided by the waste disposal contractor for regulatory compliance.[13]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Eliminate all ignition sources.[13]
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate personal protective equipment.
Contain the Spill: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[13]
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[13]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Seek Medical Attention: If there is any personal contact with the chemical, wash the affected area thoroughly with soap and water for at least 15 minutes and seek medical attention.[12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12]
Disposal Workflow Diagram
Caption: Decision-making workflow for the safe disposal of 1λ⁶,2-thiazepane-1,1-dione.
References
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response. (n.d.).
Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2024, April 4).
Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
Insight into efficient degradation of pentacyclic and hexacyclic sulfonamide antibiotics by synthetic trivalent copper: Performance and mechanism - PubMed. (2024, October 2).
3 2 1 Material Safety Data Sheet. (2005, October 9).
SAFETY DATA SHEETS - Sangon. (2024, February 6).
The underutilized therapeutic potential of cyclic sulfonamides. (2025, September 9).
Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways - ResearchGate. (2022, August).
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1λ⁶,2-thiazepane-1,1-dione
For Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of drug discovery and development, the safety of laboratory personnel is paramount. While 1λ⁶,2-thiazepane-1,1-dione is a nove...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and development, the safety of laboratory personnel is paramount. While 1λ⁶,2-thiazepane-1,1-dione is a novel compound with developing applications, a comprehensive understanding of its safe handling is crucial. This guide provides an in-depth, procedural framework for the appropriate use of Personal Protective Equipment (PPE) when working with this and structurally similar sulfonamide-based compounds. Our goal is to empower you with the knowledge to create a secure and productive research environment.
Although a specific Safety Data Sheet (SDS) for 1λ⁶,2-thiazepane-1,1-dione is not yet widely available, by examining data from analogous sulfonamides and adhering to established laboratory safety principles, we can establish a robust safety protocol. The following recommendations are built on a foundation of chemical hazard assessment and best practices in laboratory safety.
Understanding the Risks: A Prudent Approach
Given its chemical structure as a cyclic sulfonamide, it is prudent to handle 1λ⁶,2-thiazepane-1,1-dione with a degree of caution. Compounds within the sulfonamide class can present various hazards, including potential skin and eye irritation.[1][2][3] Furthermore, as with many fine chemicals, inhalation of dust particles should be avoided.[1][3] Therefore, a comprehensive PPE strategy is not just recommended, but essential.
Core Principles of Protection: A Multi-Layered Defense
A proactive safety culture relies on a multi-layered approach to risk mitigation. The appropriate selection and use of PPE is a critical final barrier between the researcher and potential chemical exposure.
Recommended Personal Protective Equipment
PPE Component
Specification
Rationale and Best Practices
Hand Protection
Double-gloving with powder-free nitrile gloves.[4][5]
The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[5] This prevents any skin exposure at the wrist. Regularly inspect gloves for any signs of degradation or puncture. Change gloves every 30-60 minutes or immediately if contamination is suspected.[4]
Eye and Face Protection
Chemical safety goggles or a full-face shield.
Standard safety glasses do not provide a complete seal and are insufficient. Chemical safety goggles are essential to protect against splashes and fine particulates.[1] A face shield offers an additional layer of protection for the entire face and should be used when there is a significant risk of splashing.[6]
Body Protection
A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[5]
This type of gown provides a barrier against accidental spills and contamination. The solid front ensures no gaps for chemical penetration, and tight cuffs prevent substances from reaching the skin of the forearms.[5]
Respiratory Protection
A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of generating aerosols or dust.[1][7]
All work with solid 1λ⁶,2-thiazepane-1,1-dione that could generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if procedures are likely to generate significant airborne particles, a respirator is required.
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure
Figure 1: Recommended sequence for donning PPE.
Doffing Procedure
Figure 2: Recommended sequence for doffing PPE.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Safe handling of 1λ⁶,2-thiazepane-1,1-dione extends beyond its use in experimentation to its proper disposal.
Handling and Storage
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation.[1]
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Spill Management
In the event of a spill:
Evacuate the immediate area.
Ensure proper PPE is worn before attempting to clean the spill.
For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
For liquid spills, absorb with an inert, non-combustible material like vermiculite or sand and place in a sealed container for disposal.[8]
Thoroughly decontaminate the spill area.
Waste Disposal
All waste containing 1λ⁶,2-thiazepane-1,1-dione, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[8][9] The label should include the full chemical name and appropriate hazard warnings.[9]
Segregation: Do not mix this waste with other waste streams.[8]
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][9] Incineration in a chemical incinerator equipped with a scrubber is often the preferred method for the disposal of such compounds.[9]
Building a Culture of Safety
Adherence to these guidelines is the foundation of a robust safety program. By integrating these practices into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Continuous evaluation of laboratory procedures and a commitment to safety are the cornerstones of responsible scientific advancement.
References
Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
Benchchem. (n.d.). Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
Fisher Scientific. (2016, March 11). Safety Data Sheet.
Aaronchem. (2024, November 1). Safety Data Sheet.
Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination | Substance Use.
National Center for Biotechnology Information. (2023, February 22). Personal Protective Equipment - StatPearls - NCBI Bookshelf.
Enamine. (n.d.). Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
POGO. (n.d.). Personal Protective Equipment.
PPP Mag. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.